Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-4-3-5-10-8(6)12-11-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBZBGGTNNWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733122 | |
| Record name | Ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849069-32-5 | |
| Record name | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849069-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pyrazolo[3,4-b]pyridine Privileged Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Executive Summary & Structural Rationale
In modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core has emerged as a highly versatile, privileged scaffold. Structurally acting as a bioisostere to both adenine and indole, this bicyclic system is uniquely primed for ATP-competitive kinase inhibition. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its precise hydrogen-bonding geometry.
The N-1 and N-7 atoms of the pyrazolo[3,4-b]pyridine ring serve as critical pharmacophoric anchors, forming robust bidentate hydrogen bonds with the highly conserved hinge region of various kinases (1[1]). Modifications that disrupt this N-1/N-7 axis—such as N-1 methylation—often result in a complete loss of biological activity, validating the causality of its target engagement[1]. By leveraging scaffold hopping and rational computer-aided drug design (CADD), researchers can fine-tune the periphery of this core to achieve extraordinary selectivity across oncological and antimicrobial targets.
Target Landscape & Biological Efficacy
Oncology: Precision Kinase Inhibition
The most prominent application of pyrazolo[3,4-b]pyridine derivatives is in targeted cancer therapy. The core's ability to mimic ATP allows it to competitively block the orthosteric sites of several oncogenic drivers:
-
Tropomyosin Receptor Kinases (TRKA/B/C): Overexpression or continuous activation of TRKs is a known driver in colorectal and breast cancers. Novel derivatives (e.g., Compound C03) have demonstrated pan-TRK inhibition with IC50 values in the low nanomolar range (56 nM for TRKA), effectively halting proliferation in Km-12 cell lines (2[2]).
-
Dual CDK2 / PIM1 Inhibition: Overcoming single-target resistance is a major hurdle in oncology. Pyrazolo[3,4-b]pyridine derivatives have been engineered to dually inhibit CDK2 and PIM1, inducing profound G0-G1 cell cycle arrest and a 63-fold increase in apoptosis in HCT-116 colon cancer cells (3[3]).
-
Mps1 (Monopolar Spindle 1) Kinase: Critical for the mitotic checkpoint, Mps1 is a prime target for aggressive tumors. Recent optimizations have yielded compounds with single-digit nanomolar potency (IC50 = 2.59 nM), causing catastrophic mitotic disruption in MDA-MB-468 breast cancer cells (4[4]).
Broad-Spectrum Antimicrobial Activity
Beyond oncology, the electron-rich nature of the pyrazolo[3,4-b]pyridine core disrupts microbial cell membranes and essential pathogenic enzymes. Synthesized derivatives have shown significant antibacterial efficacy against S. aureus and E. coli, as well as potent antifungal activity against Fusarium oxysporum (MIC = 0.98 µg/mL), rivaling standard drugs like Amphotericin B (5[5]).
Fig 1: Kinase target engagement and downstream phenotypic pathways of the pyrazolo[3,4-b]pyridine core.
Quantitative Data Synthesis
To facilitate rapid comparison, the following table summarizes the biological activity of key pyrazolo[3,4-b]pyridine derivatives across various therapeutic indications.
| Compound Designation | Primary Target / Mechanism | Potency (IC50 / MIC) | Primary Cell Line / Pathogen | Reference |
| Compound 31 | Mps1 Kinase Inhibition | 2.59 nM | MDA-MB-468 (Breast Cancer) | [4] |
| Compound C03 | TRKA Kinase Inhibition | 56.0 nM | Km-12 (Colorectal Cancer) | [6] |
| Compound 6b | CDK2 / PIM1 Dual Inhibition | 2.62 µM | HCT-116 (Colon Cancer) | [3] |
| Compound 8b | Unspecified Kinase / Cytotoxic | 2.30 µM | HCT-116 (Colon Cancer) | [7] |
| Compound 7b | Fungal Membrane Disruption | 0.98 µg/mL | Fusarium oxysporum | [5] |
Empirical Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below are the definitive methodologies for evaluating the biological activity of pyrazolo[3,4-b]pyridine derivatives.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
Purpose: To quantify the ATP-competitive inhibitory potency (IC50) of synthesized derivatives.
-
Step 1: Enzyme-Inhibitor Pre-incubation. Dilute the target kinase (e.g., TRKA or CDK2) in optimized assay buffer. Add the pyrazolo[3,4-b]pyridine compound (serially diluted in DMSO) and incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical to allow slow-binding inhibitors to reach thermodynamic equilibrium before the substrate is introduced.
-
Step 2: Substrate & ATP Addition. Add the specific peptide substrate and ATP to initiate the reaction. Causality: The ATP concentration must be strictly maintained at or slightly below the enzyme's apparent Km . If [ATP] is too high, it will outcompete the inhibitor, artificially inflating the IC50 value and masking true potency.
-
Step 3: Luminescent Detection. After a 60-minute reaction, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence.
-
Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO vehicle (negative control) and a known reference inhibitor like Staurosporine (positive control). Proceed with data analysis only if Z' > 0.5 , ensuring the assay has a robust dynamic range.
Protocol B: Phenotypic Viability & Apoptosis Profiling
Purpose: To differentiate between cytostatic (growth-arresting) and cytotoxic (apoptosis-inducing) effects.
-
Step 1: SRB Viability Assay. Seed target cancer cells (e.g., HCT-116) in 96-well plates. Treat with compounds for 72 hours. Fix cells with cold trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB). Causality: We utilize SRB over the traditional MTT assay because SRB measures total cellular protein mass rather than mitochondrial metabolic activity. Pyrazolo[3,4-b]pyridines can sometimes alter cellular metabolism without causing immediate death, which would yield false positives in an MTT assay.
-
Step 2: Annexin V / Propidium Iodide (PI) Flow Cytometry. Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark. Causality: Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows precise mapping of the apoptotic timeline.
-
Self-Validation Checkpoint: Include a Doxorubicin-treated cohort as an internal standard. The flow cytometry scatter plot must show a distinct shift from the Q4 quadrant (live cells) to Q3 (early apoptosis) and Q2 (late apoptosis) to validate the gating strategy.
Fig 2: Self-validating experimental workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis - 3
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC / NIH - 6
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry - 2
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science - 8
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC / NIH - 1
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage - 5
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors - MDPI -9
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry (SCIRP) - 7
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed / Elsevier - 4
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Tautomeric Forms of Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. Understanding the fundamental physicochemical properties of this system is paramount for rational drug design and development. A key aspect of its chemistry is the phenomenon of tautomerism, which can significantly influence molecular recognition, crystal packing, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the tautomeric forms of ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, integrating theoretical calculations, spectroscopic evidence, and crystallographic data from closely related analogues to establish the predominance of the 1H-tautomer.
Introduction: The Significance of Tautomerism in Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heteroaromatic compounds that can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring.[1][2] For a generic pyrazolo[3,4-b]pyridine unsubstituted on the pyrazole nitrogen, two primary tautomers are possible: the 1H- and 2H-forms (Figure 1). The position of this equilibrium is dictated by the electronic nature of substituents on the ring system and the surrounding medium (e.g., solvent polarity, solid state). The ability of a molecule to exist in different tautomeric forms can have profound implications for its biological activity, as it affects the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution.
This guide focuses on ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key building block in the synthesis of more complex bioactive molecules.[3][4] A thorough understanding of its tautomeric behavior is crucial for predicting its interactions with biological targets and for the design of new chemical entities.
Theoretical Framework: The Predominance of the 1H-Tautomer
Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. For the parent pyrazolo[3,4-b]pyridine system, AM1 calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1][5] This substantial energy difference strongly suggests that the 1H-form will be the overwhelmingly predominant species in the gas phase and in non-polar solvents.
The introduction of an ethyl carboxylate group at the 3-position is not expected to fundamentally alter this preference. The electron-withdrawing nature of the ester group can influence the electron density of the pyrazole ring, but the inherent aromatic stabilization of the 1H-tautomer, where the pyridine ring retains its characteristic electronic structure, is the dominant factor.
Experimental Evidence for the 1H-Tautomer
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure in the solid state. The crystal structure of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been reported, and it unequivocally shows the molecule existing as the 1H-tautomer.[6] In this structure, the proton is located on the nitrogen atom of the pyrazole ring that is distal to the pyridine ring fusion. This arrangement allows for the formation of intermolecular hydrogen bonds, which contribute to the stability of the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the tautomeric forms present in solution.
The 1H NMR spectrum of pyrazolo[3,4-b]pyridine derivatives typically shows a broad singlet in the downfield region (δ > 10 ppm) corresponding to the N-H proton of the pyrazole ring. The presence of this signal is a strong indicator of the 1H- or 2H-tautomer. The chemical shifts of the aromatic protons on the pyridine and pyrazole rings can also provide clues about the electronic distribution and, by extension, the tautomeric form. For ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, the ethyl ester protons typically appear as a triplet around 1.45-1.55 ppm and a quartet around 4.45-4.55 ppm.[7]
IR spectroscopy is particularly useful for identifying the presence of N-H bonds. The 1H-tautomer will exhibit a characteristic N-H stretching vibration, typically in the range of 3100-3400 cm-1. The exact position and shape of this band can be influenced by hydrogen bonding. The spectrum will also show a strong absorption for the C=O stretch of the ethyl ester group, usually around 1715-1734 cm-1.[7][8]
Synthesis of Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate
A common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] For the synthesis of ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a suitable starting material would be a 3-amino-4-cyanopyrazole derivative, which can be cyclized with an appropriate three-carbon component.
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridines.
Experimental Protocols
The following are generalized protocols for the characterization of the tautomeric form of ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Observe the region between 10 and 15 ppm for the N-H proton signal.
-
Integrate all signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Identify the carbonyl carbon of the ester group (typically 160-170 ppm) and the aromatic carbons.
-
-
Data Analysis: Compare the observed chemical shifts with those reported for analogous 1H-pyrazolo[3,4-b]pyridines to confirm the tautomeric form.
Protocol for IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis:
-
Identify the N-H stretching band (3100-3400 cm-1).
-
Identify the C=O stretching band of the ester (around 1715-1734 cm-1).
-
Identify the C=N and C=C stretching vibrations in the aromatic region (1500-1650 cm-1).
-
Data Summary
| Tautomer | Method | Key Observables | Expected Result for Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate |
| 1H-Tautomer | Computational | Relative Energy | Lower in energy compared to the 2H-tautomer. |
| X-ray | Proton Position | Proton on the nitrogen distal to the pyridine ring. | |
| 1H NMR | N-H Signal | Broad singlet at δ > 10 ppm. | |
| IR | N-H Stretch | Absorption band in the 3100-3400 cm-1 region. | |
| 2H-Tautomer | Computational | Relative Energy | Higher in energy compared to the 1H-tautomer. |
| X-ray | Proton Position | Proton on the nitrogen proximal to the pyridine ring. | |
| 1H NMR | N-H Signal | Broad singlet at a different chemical shift than the 1H-tautomer. | |
| IR | N-H Stretch | Absorption band in the 3100-3400 cm-1 region. |
Conclusion
Based on a comprehensive review of theoretical calculations, and experimental data from closely related analogues, it can be concluded with a high degree of confidence that ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate exists predominantly as the 1H-tautomer . This form is favored due to its greater thermodynamic stability. This understanding is critical for medicinal chemists and drug development professionals, as the consistent presentation of a single tautomeric form simplifies structure-activity relationship (SAR) studies and allows for more accurate molecular modeling and drug design efforts. Future work should aim to obtain a single crystal X-ray structure of the title compound to provide ultimate confirmation of its solid-state tautomeric form.
References
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 236-247.
- Maqbool, T., Khan, M. A., Khan, M. N., Elliott, M. C., Munawar, M. A., Nasrullah, M., Bhatti, A. W., Nazeer, A., & Lin, W.-O. (2012). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 24(12), 5714-5718.
- Teixidó, J., Borrell, J. I., & Estrada-Tejedor, R. (2022).
- Guerra, B., et al. (2018). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Journal of the Brazilian Chemical Society, 29(10), 2136-2144.
- Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- O'Sullivan, S., et al. (2021).
- Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. RSC Advances, 13(4), 2296-2303.
-
(PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
- Teixidó, J., Borrell, J. I., & Estrada-Tejedor, R. (2022).
- Gheidari, D., Mehrdad, M., Jani, K., & Feizkhah, A. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367.
- Teixidó, J., Borrell, J. I., & Estrada-Tejedor, R. (2022).
- Gheidari, D., Mehrdad, M., Jani, K., & Feizkhah, A. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367.
- Gheidari, D., Mehrdad, M., Jani, K., & Feizkhah, A. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367.
- Gryz, E. A., & Tomasik, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2753.
- Zhang, Y., et al. (2024). An efficient asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been developed, affording corresponding pyrazolo[3,4-b]pyridine analogues in 81–98% yield with 85–99% enantioselectivity. Organic Chemistry Frontiers, 11(19), 5385-5389.
- El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5001.
- Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, and provides insights into its synthesis and characterization. Furthermore, this guide elucidates the critical role of this compound as a versatile intermediate in the development of therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors for oncology. Experimental-driven insights and detailed methodologies are provided to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a focal point in the design of molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and antitumor effects. Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a pivotal starting material for the synthesis of a diverse library of these bioactive compounds, making a thorough understanding of its properties and chemistry essential for researchers in the field.
Core Molecular Profile
Physicochemical Properties
A precise understanding of the fundamental properties of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is paramount for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Exact Mass | 191.0695 g/mol | Inferred from Molecular Formula |
| CAS Number | 849069-32-5 | [2] |
| Physical Form | Solid | |
| Solubility | Information not widely available; likely soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. |
Structural Representation
Caption: Chemical structure of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Synthesis and Mechanistic Insights
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through several strategic approaches. A common and effective method involves the construction of the pyridine ring onto a pre-existing pyrazole core.
General Synthetic Strategy: Annulation of a Pyridine Ring
A prevalent synthetic route commences with an aminopyrazole precursor, which undergoes a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent. This strategy offers a high degree of flexibility for introducing various substituents onto the resulting bicyclic system.
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.
Exemplary Experimental Protocol
Step 1: Condensation
-
To a solution of ethyl 5-amino-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl equivalent, such as malonaldehyde bis(dimethyl acetal).
-
The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Cyclization and Aromatization
-
Upon completion of the initial condensation, the intermediate enamine is often not isolated. The reaction conditions, particularly the use of acid or heat, facilitate the subsequent intramolecular cyclization.
-
Dehydration and subsequent aromatization, which may occur spontaneously or require an oxidizing agent, yield the final pyrazolo[3,4-b]pyridine product.
Step 3: Work-up and Purification
-
After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure.
-
The residue is then subjected to a standard aqueous work-up, which may involve neutralization and extraction with an organic solvent.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Spectroscopic Characterization
The structural elucidation of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate relies on a combination of standard spectroscopic techniques. Based on the analysis of closely related derivatives, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bicyclic system, as well as the ethyl group of the ester functionality (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The NH proton of the pyrazole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyrazolo[3,4-b]pyridine core and the ethyl carboxylate group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring, C=O stretching of the ester, and C=N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ).
Applications in Drug Discovery and Development
The primary value of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
A Key Intermediate for Kinase Inhibitors
A significant body of research has demonstrated the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The ethyl ester group at the 3-position of the scaffold provides a convenient handle for further chemical modifications, such as amidation, to introduce pharmacophoric features necessary for kinase binding.
Caption: Synthetic utility in kinase inhibitor development.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.[3]
Conclusion
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a molecule of significant interest to the medicinal chemistry community. Its well-defined molecular properties and versatile reactivity make it an invaluable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer treatment. This guide has provided a foundational understanding of its synthesis, characterization, and applications, intended to empower researchers in their ongoing efforts to develop next-generation pharmaceuticals.
References
-
Sunway Pharm Ltd. Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. [Online] Available at: [Link]
-
GSRS. ETHYL 1-(2-FLUOROBENZYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXYLATE. [Online] Available at: [Link]
-
PubChem. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Online] Available at: [Link]
-
ChemBK. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. [Online] Available at: [Link]
-
NextSDS. 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid,ethylester. [Online] Available at: [Link]
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 236-248.
- Maqbool, T., Khan, M. A., Khan, M. N., Elliott, M. C., Munawar, M. A., Nasrullah, M., ... & Lin, W. O. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715.
-
PubChem. 1H-Pyrazolo(4,3-b)pyridine. [Online] Available at: [Link]
- Kłys, A., & Krompiec, S. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736.
- Al-Ghorbani, M., Che, P., Wang, J., & Zhu, X. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC advances, 13(4), 2249-2257.
- Papakyriakou, A., Zervou, M., & Tzakos, A. G. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 27(3), 701.
Sources
Application Note: Advanced Multi-Component Reactions (MCRs) for the Synthesis of Pyrazolo[3,4-b]pyridines
Introduction & Rationale
The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties[1],[2],[3]. Traditional synthetic routes, such as the Gould–Jacobs reaction, often require harsh conditions, multi-step sequences, and tedious chromatographic purifications, ultimately suffering from low atom economy[3].
To overcome these bottlenecks, Multi-Component Reactions (MCRs) have emerged as a highly efficient, sustainable alternative. By combining three or more starting materials—typically a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., ethyl cyanoacetate or dimedone)—researchers can assemble the complex bicyclic core in a single vessel[4],[5]. This application note details two field-proven, green MCR protocols: a microwave-assisted aqueous synthesis and an ionic liquid-promoted methodology.
Mechanistic Insights: The Causality of the MCR Cascade
The success of the MCR relies on a thermodynamically driven cascade of bond formations. Understanding the causality behind each step allows researchers to rationally troubleshoot and optimize the reaction.
-
Knoevenagel Condensation : The reaction initiates with the base-catalyzed condensation of the aldehyde and the active methylene compound to form an highly electrophilic α,β-unsaturated intermediate.
-
Michael Addition : The 5-aminopyrazole acts as a binucleophile. The electron-rich C4 position of the pyrazole ring attacks the β-carbon of the Knoevenagel intermediate.
-
Intramolecular Cyclization : The exocyclic amino group (-NH₂) of the pyrazole then attacks the adjacent carbonyl or nitrile group, closing the pyridine ring,[6].
-
Aromatization : Spontaneous dehydration or oxidation yields the thermodynamically stable, planar pyrazolo[3,4-b]pyridine core[3].
Mechanistic Pathway Visualization
Mechanistic pathway of the 3-component pyrazolo[3,4-b]pyridine synthesis.
Protocol Self-Validation & Quality Control
A hallmark of a robust protocol is its ability to self-validate. In both methods described below, the starting materials are highly soluble in the reaction medium (water or ionic liquid) at elevated temperatures. As the cascade progresses, the resulting rigid pyrazolo[3,4-b]pyridine core becomes highly insoluble.
Visual QC Check : The reaction visually signals its own completion through the heavy precipitation of the product. If the solution remains clear, the cascade has stalled at the acyclic Michael adduct stage, indicating a failure in the cyclization step (often due to insufficient base or suboptimal temperature). This precipitation simplifies isolation to a mere filtration step, bypassing column chromatography entirely[4],.
Experimental Protocols
Protocol A: Microwave-Assisted Aqueous Synthesis
Water is an ideal solvent for MCRs due to the "hydrophobic effect," which forces organic reactants into highly concentrated micro-droplets, accelerating the reaction rate[4],[6]. Microwave irradiation provides rapid, uniform heating to overcome the activation energy barrier of the final cyclization step[1],.
Reagents:
-
1,3-Dimethyl-pyrazol-amine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Triethylamine (TEA) (0.5 mmol)
-
Deionized Water (4.0 mL)
Step-by-Step Procedure:
-
Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add the 1,3-dimethyl-pyrazol-amine, benzaldehyde, and ethyl cyanoacetate.
-
Catalyst Addition : Add ammonium acetate and TEA to the mixture. Note: Ammonium acetate acts as a buffer and proton shuttle, while TEA initiates the Knoevenagel condensation.
-
Solvent : Suspend the mixture in 4.0 mL of deionized water. Seal the vial.
-
Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 40 °C for 20 minutes under continuous stirring.
-
Isolation : Allow the vial to cool to room temperature. A dense precipitate will form. Filter the solid under vacuum using a Büchner funnel.
-
Purification : Wash the crude solid with cold water and a small amount of cold ethanol. Recrystallize from hot ethanol to yield the analytically pure product.
Protocol B: Ionic Liquid-Promoted Synthesis
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), serve as both the solvent and the promoter. The imidazolium cation forms strong hydrogen bonds with the carbonyl oxygen of the aldehyde, increasing its electrophilicity, while the [BF4]- anion stabilizes the transition states[7].
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Meldrum's acid or Dimedone (1.0 mmol)
-
[bmim][BF4] (2.0 mL)
Step-by-Step Procedure:
-
Preparation : In a 25 mL round-bottom flask, combine the pyrazole, aldehyde, and active methylene compound.
-
Solvent Addition : Add 2.0 mL of [bmim][BF4]. No additional catalyst is required.
-
Heating : Stir the mixture at 80 °C in an oil bath for 1–2 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2) until the starting materials are consumed[7].
-
Precipitation : Cool the mixture to room temperature and add 10 mL of cold water. The product will precipitate immediately.
-
Isolation & Recovery : Filter the solid under vacuum. To recover the ionic liquid for reuse, collect the aqueous filtrate and evaporate the water under reduced pressure at 80 °C.
Experimental Workflow Visualization
Experimental workflow for the multi-component synthesis and isolation process.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the synthesis of the pyrazolo[3,4-b]pyridine core, highlighting the dramatic efficiency gains achieved by utilizing microwave irradiation in water or ionic liquid environments,[7].
| Entry | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Observation / Causality |
| 1 | Water | TEA | Room Temp | 60 min | N.R. | Insufficient thermal energy for cyclization. |
| 2 | Ethanol | TEA | 70 | 30 min | 68 | Moderate yield; lacks hydrophobic acceleration. |
| 3 | DMF | TEA | 100 | 30 min | 37 | High solubility prevents product precipitation. |
| 4 | Water | TEA | 40 (Microwave) | 20 min | 89 | Optimal; MW heating + hydrophobic effect. |
| 5 | [bmim][BF4] | None | 80 (Thermal) | 120 min | 92 | Excellent; IL acts as dual solvent/promoter. |
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis.
References
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3, 4‐b] Pyridines Under Green Conditions Source: d-nb.info / ResearchGate 1
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Preprints.org 4
-
(PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3, 4‐b] Pyridines Under Green Conditions Source: ResearchGate
-
Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines Source: Synthetic Communications - Taylor & Francis 2
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Longdom Publishing5
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH 3
-
Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines Source: RSC Publishing 6
-
Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside Source: PubMed - NIH 7
Sources
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 5. longdom.org [longdom.org]
- 6. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[ c ]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09148C [pubs.rsc.org]
- 7. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 849069-32-5) has emerged as a highly versatile, bifunctional building block. Featuring a bicyclic heteroaromatic core, it serves as a robust bioisostere for indazoles and pyrrolo[2,3-b]pyridines. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this scaffold in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Mechanistic Rationale & Structural Significance
The strategic value of the ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold lies in its unique physicochemical properties and spatial geometry:
-
Kinase Hinge-Binding Motif: The pyrazolo[3,4-b]pyridine core is uniquely capable of interacting with the ATP-binding pocket of kinases via multiple binding modes[1]. The adjacent pyrazole NH (hydrogen bond donor) and pyridine nitrogen (hydrogen bond acceptor) form a bidentate interaction with the kinase hinge region, a hallmark of potent kinase inhibitors[2].
-
Synthetic Tractability at C3: The ethyl ester at the C3 position provides a highly chemoselective handle. Unlike unfunctionalized cores, the ester can be readily hydrolyzed and converted into diverse carboxamides. This allows medicinal chemists to probe solvent-exposed regions or allosteric pockets adjacent to the primary binding site without disrupting the core hinge-binding interactions[3].
-
N1-Diversification: The acidic nature of the pyrazole NH allows for regioselective N-alkylation or arylation, enabling the optimization of pharmacokinetic properties and the exploration of hydrophobic sub-pockets in targets like the Cannabinoid Receptor 1 (CB1)[4].
Key Applications in Target-Directed Drug Design
Precision Kinase Inhibitors
The scaffold has been extensively utilized to develop highly selective inhibitors for challenging kinase targets. For instance, derivatization of the 1H-pyrazolo[3,4-b]pyridine core has yielded potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are critical targets in oncology[5]. Similarly, it has been employed to design picomolar inhibitors of TANK-binding kinase 1 (TBK1), an enzyme pivotal in innate immunity and neuroinflammation[6].
GPCR Modulators (CB1 Receptors)
Beyond kinases, the scaffold is highly effective in GPCR drug design. Patent literature demonstrates that N-alkylation (e.g., with tetrahydropyran derivatives) followed by C3-amide coupling of ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate yields potent CB1 receptor modulators. These compounds are actively investigated for the treatment of pain, neurodegenerative diseases, and metabolic disorders[3].
Quantitative Data Summaries
To illustrate the translational impact of this scaffold, the table below summarizes the biological activities of representative derivatives synthesized from the pyrazolo[3,4-b]pyridine core.
| Target | Derivative Type | Key Structural Modification | In Vitro Potency (IC₅₀) | Primary Indication |
| TBK1 | C3-Amide / N1-Aryl | Bioisosteric replacement of indole core | 0.2 nM | Autoimmune / Oncology |
| FGFR1 | C3-Aryl / N1-Alkyl | N1-cyclopentyl substitution | < 5.0 nM | Oncology (Solid Tumors) |
| Syk | C3, C5-Disubstituted | Heterocyclic rings at R3 and R5 | 1.2 µM | Rheumatoid Arthritis |
| CB1 Receptor | C3-Carboxamide | N1-(tetrahydropyran-4-yl)methyl | High Affinity (Ki < 10 nM)* | Analgesia / Neuropathy |
*Data aggregated from patent literature[7],[5],[6],[3].
Workflow Visualization
The following diagram illustrates the standard three-stage synthetic workflow for derivatizing Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, culminating in biological screening.
Workflow for the late-stage diversification of the pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocols
The following methodologies are designed as self-validating systems . Each step includes specific causality for the reagents chosen and internal checkpoints to ensure scientific integrity before proceeding to the next phase.
Protocol A: Scaffold Derivatization (Synthesis of C3-Carboxamides)
Step 1: Regioselective N1-Alkylation
-
Procedure: Suspend Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Heat to 50 °C for 2 hours[4].
-
Causality: NaH is selected due to its strong basicity, which ensures complete and irreversible deprotonation of the pyrazole NH. This prevents competitive O-alkylation and maximizes the nucleophilicity of the N1 position.
-
Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed complete only when the starting material peak (m/z[M+H]⁺ 192) is entirely replaced by the alkylated product mass.
Step 2: Ester Hydrolysis (Saponification)
-
Procedure: Dissolve the N1-alkylated intermediate in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4–6 hours. Concentrate under reduced pressure to remove THF, acidify the aqueous layer with 1M HCl to pH 3–4, and collect the precipitated carboxylic acid by filtration[3].
-
Causality: LiOH is preferred over NaOH/KOH as it is milder, reducing the risk of side reactions (e.g., degradation of sensitive N-alkyl groups) while efficiently hydrolyzing the sterically accessible ethyl ester.
-
Self-Validation Checkpoint: IR spectroscopy of the dried precipitate must show the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹).
Step 3: Amide Coupling
-
Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid. Add the primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.
-
Causality: HATU is utilized because it rapidly forms a highly reactive HOAt ester intermediate, which is crucial for coupling sterically hindered amines often required in drug discovery libraries. DIPEA acts as a non-nucleophilic base to maintain the optimal pH without competing for the activated acid.
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
To evaluate the synthesized pyrazolo[3,4-b]pyridine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.
-
Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the kinase enzyme (e.g., TBK1) in assay buffer, 100 nL of the compound dilution, and 5 µL of a substrate/ATP mix.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection reagent (containing Europium-labeled antibody and ULight-conjugated substrate). Incubate for 60 minutes and read the plate on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Causality: TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates interference from compound autofluorescence—a common issue with highly conjugated heteroaromatic scaffolds like pyrazolopyridines.
-
Self-Validation Checkpoint: The assay must include Staurosporine (a pan-kinase inhibitor) as a positive control (expected IC₅₀ < 10 nM) and 1% DMSO as a negative control. The Z'-factor of the assay must be > 0.6 for the IC₅₀ data to be considered valid and trustworthy.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Source: Taylor & Francis Online / PubMed URL:[Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis Online URL:[Link]
-
WO 2009/106980 A2 - Indazole derivatives (Cannabinoid receptor modulators) Source: Google Patents / WIPO URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate as an intermediate for kinase inhibitors
Application Notes & Protocols
Topic: Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Master Key for Unlocking Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, capable of targeting a wide array of protein kinases with high affinity.[1][2] This is largely due to its bioisosteric relationship with adenine, allowing it to form critical hydrogen bond interactions within the ATP-binding site of kinases.[3][4] This application note provides a comprehensive guide for researchers on the synthesis and utilization of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a versatile and pivotal intermediate. We will elucidate the rationale behind its synthetic route, provide detailed, field-tested protocols for its conversion into advanced kinase inhibitors, and outline methodologies for their subsequent biological evaluation.
The Strategic Advantage of the 1H-Pyrazolo[3,4-b]pyridine Core
The efficacy of the 1H-pyrazolo[3,4-b]pyridine scaffold is rooted in its structural ability to mimic ATP binding. The N1-H of the pyrazole ring and the nitrogen at position 7 of the pyridine ring act as crucial hydrogen bond donor and acceptor, respectively, anchoring the molecule to the "hinge" region of the kinase domain. This interaction is fundamental for potent inhibition.
The true power of this scaffold lies in its synthetic tractability. The core structure presents multiple positions (C3, C4, C5, C6) for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By appending different functional groups, researchers can fine-tune a compound's properties to achieve:
-
Enhanced Potency: By introducing moieties that form additional interactions with the kinase active site.
-
Improved Selectivity: By designing substituents that exploit unique features of the target kinase, thereby avoiding off-target effects.[5]
-
Favorable Pharmacokinetics: By modifying the molecule to improve solubility, metabolic stability, and oral bioavailability.
Derivatives of this core have shown remarkable potency against a diverse range of clinically relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).[3][4][6][7][8]
Synthesis of the Key Intermediate: A Validated Protocol
The synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be achieved through several routes. A common and reliable method involves the cyclization of a substituted pyridine with hydrazine.[9] This protocol details a robust procedure starting from commercially available materials.
Protocol 2.1: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Causality Behind the Method: This procedure utilizes a classical heterocyclic synthesis. 2-chloro-3-acetylpyridine provides the pyridine backbone and an electrophilic carbonyl carbon. Hydrazine hydrate acts as a dinucleophile; one nitrogen attacks the carbonyl carbon and the other displaces the chloro-substituent in an intramolecular nucleophilic aromatic substitution, leading to the formation of the fused pyrazole ring. Refluxing ensures sufficient energy to overcome the activation barriers for both steps.
Materials:
-
2-chloro-3-acetylpyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc) and Hexanes (for elution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-acetylpyridine (1.0 eq).
-
Reagent Addition: Add absolute ethanol to dissolve the starting material, followed by the slow addition of hydrazine hydrate (3.0 eq). The excess hydrazine drives the reaction to completion.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Workup - Extraction: Dilute the residue with DCM and water. Transfer to a separatory funnel. The organic product will partition into the DCM layer.
-
Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acidic impurities) and brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a white to off-white solid. Confirm identity and purity via ¹H NMR and Mass Spectrometry.
Application Protocol: Synthesis of an ALK Inhibitor
This section exemplifies the conversion of the intermediate into a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, a class of drugs critical for treating certain types of non-small cell lung cancer (NSCLC).[10][11] The protocol involves a two-step sequence: hydrolysis of the ester followed by an amide coupling.
Protocol 3.1: Saponification to Carboxylic Acid
Causality: The ethyl ester is a stable protecting group for the carboxylic acid but must be removed to allow for amide bond formation. Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method for ester hydrolysis.
Procedure:
-
Dissolve Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl. The carboxylic acid product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Protocol 3.2: Amide Coupling to Final Inhibitor
Causality: Direct reaction of a carboxylic acid and an amine to form an amide is inefficient. Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the nucleophilic amine.
Procedure:
-
Activation: In an inert atmosphere (nitrogen or argon), dissolve the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add the desired amine (e.g., a substituted aniline relevant for ALK inhibition, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash chromatography or preparative HPLC to yield the final, highly pure kinase inhibitor.
Biological Evaluation and Data Interpretation
Confirmation of the synthesized compound's activity requires a robust in-vitro kinase assay. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is the standard metric for potency.
Protocol 4.1: General In-Vitro Kinase Assay (Luminescent ATP-based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the target kinase (e.g., recombinant human ALK), and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration). Incubate at 30°C for 1 hour.
-
Stop the reaction and measure remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the components and provides luciferase/luciferin to generate light from ATP.
-
Measure luminescence on a plate reader.
-
Calculate percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Example Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity vs. Off-Target (Fold) |
| Synthesized Inhibitor | ALK (wild-type) | < 0.5 | >1000 |
| Synthesized Inhibitor | ALK (L1196M mutant) | < 0.5 | >1000 |
| Crizotinib (Reference) | ALK (wild-type) | 20-60 | ~10 |
| Synthesized Inhibitor | Off-Target Kinase (e.g., c-Met) | > 500 | - |
| Data is representative and based on values reported in the literature for potent pyrazolo[3,4-b]pyridine-based ALK inhibitors.[4][10][11] |
Signaling Pathway Context: ALK Inhibition in NSCLC
In certain NSCLC cases, a chromosomal rearrangement creates an EML4-ALK fusion protein. This fusion protein leads to constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream pathways like STAT3 and PI3K/AKT. The synthesized inhibitor directly binds to the ATP pocket of the ALK kinase domain, blocking its activity and shutting down these oncogenic signals.
Conclusion
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is more than a simple chemical; it is a strategic starting point for the development of next-generation kinase inhibitors. Its inherent drug-like scaffold and synthetic accessibility make it an invaluable tool for medicinal chemists. The protocols and rationale provided herein offer a validated framework for researchers to synthesize this key intermediate and leverage it to create novel, potent, and selective kinase inhibitors for therapeutic applications.
References
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. Available at: [Link]
-
Kim, J., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Kim, J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
El-Damasy, D. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2015). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]
-
Molbase. (2022). What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)? Available at: [Link]
- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. Available at: [Link]
-
Kim, J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. Available at: [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. Available at: [Link]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application in the Synthesis of Antimicrobial Agents: A Technical Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antimicrobial agents.[1][2][3] This guide provides an in-depth overview of the synthesis, mechanism of action, and evaluation of synthetic antimicrobial compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic chemistry of prominent antimicrobial classes, provide detailed experimental protocols, and discuss the rationale behind key experimental choices.
Key Classes of Synthetic Antimicrobial Agents and Their Mechanisms
The discovery and development of antimicrobial agents have historically relied on both natural products and synthetic chemistry. Synthetic agents offer the advantage of broad structural diversity and the potential to overcome existing resistance mechanisms.[1][4] Several classes of synthetic antimicrobials have made a significant impact on modern medicine.
-
Sulfonamides: As some of the oldest synthetic antimicrobial agents, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6][7] This disruption of folate metabolism inhibits bacterial growth.[5]
-
Quinolones: This class of broad-spectrum antibiotics targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][8] By inhibiting these enzymes, quinolones lead to bacterial cell death.
-
β-Lactams: This extensive family of antibiotics, which includes penicillins and cephalosporins, inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][9] This interference with peptidoglycan formation results in a weakened cell wall and subsequent cell lysis.[10]
-
Antimicrobial Peptides (AMPs): AMPs represent a promising class of novel antimicrobial agents.[11][12] These are typically short, cationic, and amphipathic molecules that can be synthetically derived.[11] Their primary mechanism often involves the disruption of the bacterial cell membrane, leading to rapid bactericidal effects.[11][13]
Synthesis of Novel Antimicrobial Agents: A Representative Protocol
The synthesis of novel antimicrobial agents is a cornerstone of drug discovery. Here, we provide a representative protocol for the synthesis of a sulfonamide derivative, a class of compounds known for their antibacterial properties.[5][6] This protocol is based on the condensation reaction between an amino group-containing compound and a sulfonyl chloride.[5]
Protocol: Synthesis of a Novel Sulfonamide Derivative
Objective: To synthesize a novel sulfonamide with potential antimicrobial activity.
Materials:
-
p-Toluenesulfonyl chloride
-
An appropriate amino compound (e.g., an amino acid like histidine or a drug containing a primary amino group)[5]
-
Anhydrous solvent (e.g., pyridine or dichloromethane)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (10%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amino compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and 10% hydrochloric acid to remove unreacted starting materials and by-products.
-
Wash the organic layer with brine (saturated sodium chloride solution) and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure sulfonamide derivative.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical as sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired product.
-
Stoichiometry: A slight excess of the sulfonyl chloride is used to ensure complete conversion of the amino compound.
-
Aqueous Work-up: The washing steps with acidic and basic solutions are essential for removing impurities. The sodium bicarbonate wash removes excess sulfonyl chloride and any acidic by-products, while the hydrochloric acid wash removes any unreacted basic starting material.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying synthetic organic compounds, ensuring that the final product is free of contaminants that could interfere with subsequent biological assays.
Evaluation of Antimicrobial Activity
Once a novel compound is synthesized and characterized, its antimicrobial efficacy must be determined. The Kirby-Bauer disk diffusion method and broth microdilution are two widely used techniques for this purpose.[14][15][16]
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
Objective: To qualitatively assess the antimicrobial activity of a synthesized compound against selected bacterial strains.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized compound dissolved in a suitable solvent (e.g., DMSO) at a known concentration
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (solvent only)
-
Incubator (35 ± 1 °C)
-
Calipers or a ruler
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application: Aseptically place the sterile filter paper disks impregnated with the synthesized compound, positive control antibiotic, and negative control onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 1 °C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition (the clear area around the disks where bacterial growth is inhibited) in millimeters.[14] The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Compare the zone of inhibition of the test compound with the positive and negative controls.
Self-Validating System: The inclusion of positive and negative controls is essential for the validation of the results. The positive control (a known antibiotic) confirms the susceptibility of the test organism and the validity of the assay conditions. The negative control (solvent) ensures that the solvent itself does not have any antimicrobial activity.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
While the disk diffusion method provides a qualitative assessment, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Protocol: Broth Microdilution for MIC Determination
Objective: To quantitatively determine the MIC of a synthesized compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial culture adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well
-
Synthesized compound serially diluted in MHB
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the synthesized compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound and the positive control well.
-
Incubation: Cover the plate and incubate at 35 ± 1 °C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
The antimicrobial activity of newly synthesized compounds is often summarized in a table for easy comparison.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Synthesized Sulfonamide 1 | S. aureus | 18 | 16 |
| Synthesized Sulfonamide 1 | E. coli | 15 | 32 |
| Ciprofloxacin (Control) | S. aureus | 25 | 1 |
| Ciprofloxacin (Control) | E. coli | 30 | 0.5 |
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex processes in antimicrobial agent synthesis and their mechanisms of action.
Caption: General workflow for the synthesis and evaluation of a novel antimicrobial agent.
Caption: Mechanism of action of sulfonamide antibiotics.
Conclusion
The synthesis of novel antimicrobial agents is a multifaceted process that requires a strong foundation in synthetic chemistry, microbiology, and analytical techniques. By following well-designed protocols and understanding the rationale behind each step, researchers can effectively synthesize and evaluate new compounds that may contribute to the fight against antimicrobial resistance. The continuous development of new synthetic strategies and a deeper understanding of microbial physiology will be crucial in replenishing our arsenal of effective antimicrobial drugs.
References
- Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2025, June 10). MDPI.
- Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. PubMed.
- Design and Synthesis of Novel Antimicrobial Agents. PMC - NIH.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC.
- Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022, April 18). PMC - NIH.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
- Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. ASM Journals.
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). Asian Journal of Green Chemistry.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024, September 30). Auctores | Journals.
- Antimicrobial Susceptibility Testing Protocols. Springer.
- Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. Research Journal of Pharmacy and Technology.
- Full article: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. (2009, June 23). Taylor & Francis Online.
- Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integr
- Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- β-Lactam synthesis. Organic Chemistry Portal.
- Stereoselective synthesis of β-lactams: recent examples. (2023, April 6). Organic & Biomolecular Chemistry (RSC Publishing).
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing.
- Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024, September 26). SpringerLink.
- Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024, May 14). PMC.
- Novel and Recent Synthesis and Applic
- Novel synthetic antimicrobial peptides.
- Novel synthetic antibiotic effective against drug-resistant bacteria. (2024, February 15). News-Medical.Net.
- Antimicrobial Susceptibility Testing. (2024, May 27).
- Antimicrobial Susceptibility Testing Protocols. (2007, May 21). Google Books.
- Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024, March 18). MDPI.
- Synthesis and Biological Activity of Antimicrobial Agents. (2022, March 4). PMC.
- Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. (2024, September 14). Brieflands.
Sources
- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration - Google Books [books.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2016024296A2 - Novel synthetic antimicrobial peptides - Google Patents [patents.google.com]
- 13. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.pageplace.de [api.pageplace.de]
- 16. asm.org [asm.org]
Application Note: Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Heterocyclic Synthesis
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore in modern drug discovery, functioning as a highly effective bioisostere for purines and indazoles[1]. Because of its structural mimicry of the adenine core, it is extensively utilized in the development of kinase inhibitors, cannabinoid (CB1) receptor agonists, and Topoisomerase IIα (TOPIIα) inhibitors[2][3]. Within this chemical space, Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a critical, highly versatile building block. This application note details the mechanistic rationale, validated synthetic protocols, and diversification strategies for utilizing this core intermediate in the generation of bioactive heterocyclic libraries.
Mechanistic Rationale & Pharmacophore Significance
The 1H-pyrazolo[3,4-b]pyridine system contains multiple vectors for late-stage functionalization, making it an ideal core for structure-activity relationship (SAR) exploration[1].
-
The N1 Position: The pyrazole N-H is relatively acidic (pKa ~ 10–12). Upon deprotonation with a strong base, it becomes a potent nucleophile, allowing for regioselective alkylation or acylation to modulate lipophilicity and target-binding affinity[2][4].
-
The C3 Ester: The ethyl ester acts as a stable protecting group during N1-functionalization but can be readily saponified to the corresponding carboxylic acid. Subsequent peptide coupling (amidation) at C3 is a proven strategy for accessing CB1-mediated disorder therapeutics and anti-leukemic agents[2][3].
-
The Pyridine Ring (C4-C6): The electron-deficient nature of the fused pyridine ring allows for targeted electrophilic aromatic substitution (e.g., halogenation) or cross-coupling reactions, further expanding the chemical space[1].
Synthetic Workflow & Diversification Strategy
The following diagram illustrates the divergent synthetic pathways accessible from the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid starting material, routing through the pivotal ethyl ester intermediate.
Figure 1: Divergent synthetic pathways from the ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate core.
Validated Experimental Protocols
Protocol 4.1: Synthesis of the Ethyl Ester Core via Fischer Esterification
This protocol converts the highly polar carboxylic acid into the more tractable ethyl ester, providing an organic-soluble scaffold for subsequent reactions[2].
Reagents:
-
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid (2.0 g, 9.0 mmol)
-
Absolute Ethanol (60 mL)
-
Anhydrous HCl gas
Step-by-Step Methodology:
-
Suspension: Suspend the starting carboxylic acid in 60 mL of absolute ethanol in a round-bottom flask equipped with a gas dispersion tube.
-
Acid Catalysis: Purge the suspension with anhydrous HCl gas for exactly 5 minutes.
-
Mechanistic Causality: Using anhydrous HCl gas rather than aqueous HCl ensures strictly anhydrous conditions. The continuous saturation acts as a potent Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity while driving the Fischer esterification equilibrium forward[2].
-
-
Reaction: Stir the resultant mixture at room temperature overnight (approx. 16 hours).
-
Self-Validation Check: The reaction mixture will transition from a cloudy, heterogeneous suspension to a clear, homogeneous solution as the highly insoluble acid converts into the soluble ethyl ester.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol. Dilute the resulting residue with distilled water and carefully neutralize with 2M Na₂CO₃ solution until pH 7-8 is reached.
-
Mechanistic Causality: Neutralization quenches the acid catalyst and deprotonates any unreacted starting material, forcing it into the aqueous phase while the target ester remains neutral.
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, concentrate, and purify via silica gel chromatography (40-60% ethyl acetate/hexane) to yield the product as a light brown solid[2].
Protocol 4.2: Regioselective N1-Alkylation (Benzylation)
N1-alkylation is a critical step in generating lipophilic anchors for target binding, such as in the synthesis of cannabinoid receptor agonists[2].
Reagents:
-
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.19 g, 5.23 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 230 mg, 5.75 mmol)
-
Benzyl Bromide (1.79 g, 10.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL total)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the ethyl ester (5.23 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to a cooled (0 °C) suspension of NaH (5.75 mmol) in 10 mL of DMF.
-
Mechanistic Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1-H. DMF is selected for its high dielectric constant, which effectively solvates the sodium cation, leaving a highly reactive, "naked" pyrazole nitrogen anion[2].
-
Self-Validation Check: Immediate evolution of H₂ gas (bubbling) will be observed.
-
-
Maturation: Heat the reaction mixture to 50 °C for 45 minutes.
-
Self-Validation Check: The cessation of gas evolution confirms complete formation of the sodium salt.
-
-
Electrophilic Addition: Cool the mixture slightly and add a solution of benzyl bromide (10.5 mmol) in DMF. Stir until completion is confirmed by LC-MS.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via phase separator tube and silica gel chromatography[2].
Protocol 4.3: N1-Acylation for Advanced Intermediates
Acylation of the N1 position yields amide-linked derivatives that are frequently explored in inflammatory disease models[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in an inert solvent (e.g., anhydrous DCM or DMF) in the presence of a mild organic base like N,N-Diisopropylethylamine (DIEA).
-
Acylation: Add m-toluoyl chloride dropwise at 0 °C.
-
Isolation: Following standard aqueous workup, purify the crude product by crystallization from ethanol to yield Ethyl 1-(3-methylbenzoyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a crystalline solid (mp = 185-187 °C)[4].
Quantitative Data & Yield Optimization
The table below summarizes the expected quantitative outcomes, yields, and analytical markers for the protocols described above to aid in reaction tracking and quality control.
| Reaction Type | Starting Material | Reagents | Product | Expected Yield | LC-MS [M+H]⁺ |
| Esterification | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | EtOH, HCl(g) | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 40%[2] | 192.1 |
| N1-Alkylation | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | NaH, Benzyl bromide, DMF | Ethyl 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 80-85% | 282.1 |
| N1-Acylation | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | m-Toluoyl chloride, DIEA | Ethyl 1-(3-methylbenzoyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 30%[4] | 310.1 |
Sources
Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the dedicated support center for the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active molecules, making their efficient synthesis a critical step in drug discovery and development.[1][2][3]
This document moves beyond simple protocols to explain the "why" behind experimental choices, offering a troubleshooting guide and FAQs to address specific issues encountered in the lab.
Overview of Common Synthetic Pathways
The construction of the pyrazolo[3,4-b]pyridine core typically involves the formation of the pyridine ring onto a pre-existing pyrazole. The most prevalent strategy uses a substituted 3- or 5-aminopyrazole as a key building block, which acts as a dinucleophile. This intermediate then undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound or a biselectrophile equivalent.[4][5]
Key starting materials often include:
-
5-Amino-1H-pyrazole-3-carboxylates: These serve as the pyrazole backbone.
-
1,3-Dicarbonyl compounds (or equivalents): Such as ethyl acetoacetate derivatives or α,β-unsaturated ketones, which provide the carbon atoms for the new pyridine ring.[4][5]
The primary challenge in this synthesis is often controlling the reaction to achieve high yields of the desired product while minimizing side reactions and the formation of regioisomers.[4][6]
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield is a frequent problem that can often be traced back to a few key areas.[6]
Answer:
Let's break down the potential culprits, starting with the most common.
-
Purity of Starting Materials: The purity of the aminopyrazole reactant is paramount. Aminopyrazoles can be susceptible to degradation or may contain impurities from their synthesis that inhibit the reaction.
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction. If purity is questionable, consider recrystallizing or purifying the aminopyrazole.[6]
-
-
Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and catalyst is crucial for success.
-
Solvent Choice: The solvent affects reactant solubility and reaction kinetics.[6] While ethanol is commonly used, exploring other solvents like DMF, toluene, or even greener options like water under specific conditions can dramatically impact yield.[7][8] Some studies have shown that fluorinated alcohols can improve regioselectivity and reaction rates.[9]
-
Temperature and Time: Many pyrazolopyridine syntheses require heating to proceed at a reasonable rate.[10][11] However, excessive heat or prolonged reaction times can lead to the degradation of starting materials or the final product. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.[6]
-
Catalyst Issues: Acidic or basic catalysts are often employed to facilitate the cyclization. The choice and amount of catalyst can be the difference between a high-yielding reaction and a failed one. Lewis acids (e.g., AlCl₃, ZrCl₄) or protic acids are commonly used.[1][11] In some cases, a base like K₂CO₃ in ethanol has proven effective.[7][8] Optimization of catalyst loading is a critical step.[6]
-
-
Atmosphere Control: Some reagents or intermediates may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the overall yield.[12]
Question 2: My NMR spectrum is complex, suggesting a mixture of products. How can I address this?
This is a classic sign of regioisomer formation, a well-documented challenge when using unsymmetrical starting materials.[4][6]
Answer:
The formation of two or more regioisomers occurs when the aminopyrazole and the unsymmetrical 1,3-dicarbonyl compound can react in different orientations.
-
Understanding the Cause: The reaction involves two nucleophilic centers on the aminopyrazole attacking two electrophilic centers on the dicarbonyl partner. If the electrophilicity of the two carbonyl groups is similar, a mixture of products is highly likely.[4]
-
Strategies for Control:
-
Modify Reaction Conditions: Regioselectivity can be highly dependent on the reaction conditions. Changing the solvent, temperature, or catalyst can favor the formation of one isomer over the other. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase the regioselectivity of pyrazole formation.[9]
-
Use a Symmetric Reagent: If possible, redesigning the synthesis to use a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomerism.
-
Three-Component Reactions: An alternative approach is an in situ formation of the biselectrophile via a three-component reaction (e.g., an aldehyde, a ketone, and the aminopyrazole). This method often proceeds with high yields and fewer regioselectivity issues.[4][13][14]
-
-
Separation of Isomers: If isomer formation is unavoidable, purification becomes the next challenge.
-
Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the eluent system (e.g., a gradient of hexane and ethyl acetate) is critical for achieving good separation.[6][12]
-
Recrystallization: If the isomers have significantly different solubilities, fractional recrystallization can be an effective and scalable purification technique.[6]
-
Question 3: I've successfully synthesized my product, but purification is proving difficult.
Purification challenges are common, especially with polar, nitrogen-containing heterocyclic compounds.
Answer:
Let's troubleshoot the purification process.
-
Poor Solubility: The product may be poorly soluble in common chromatography or recrystallization solvents.
-
Recommendation: For recrystallization, experiment with solvent/anti-solvent systems. Dissolve your compound in a minimal amount of a "good" solvent (like DMF, DMSO, or hot ethanol) and then slowly add a "poor" solvent (like water, hexane, or ether) until turbidity is observed, then allow it to cool slowly.[15] For chromatography, you may need to use more polar solvent systems or switch to a different stationary phase (e.g., alumina).
-
-
Persistent Impurities: If starting materials or byproducts are co-eluting with your product:
-
Optimize Chromatography: Try different solvent systems or use a gradient elution. Sometimes a small percentage of an acid (acetic acid) or base (triethylamine) in the eluent can improve the separation of acidic or basic compounds.
-
Chemical Wash: Before chromatography, an aqueous workup can remove many impurities. Washing the organic layer with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.
-
Precipitation/Trituration: If the product is a solid, triturating (suspending and stirring) it in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Caption: General mechanism showing potential for regioisomer formation.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods to confirm my product's structure?
-
A: A combination of techniques is essential. ¹H and ¹³C NMR spectroscopy will provide the primary structural information and help distinguish between regioisomers.[10][16] Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), will confirm the molecular weight and elemental composition.[17] Infrared (IR) Spectroscopy can confirm the presence of key functional groups like the ester carbonyl (C=O) and N-H bonds.[10]
-
-
Q: Are there any "green" or more sustainable methods for this synthesis?
-
A: Yes, the field is moving towards more environmentally friendly protocols. Some methods utilize water as a solvent, which significantly reduces the ecological footprint.[7][8] Others employ reusable catalysts or solvent-free conditions, often assisted by microwave irradiation, which can increase reaction speed and efficiency while reducing waste.[13][14]
-
-
Q: How critical is the choice of base or acid catalyst?
-
A: It is extremely critical. The catalyst can influence not only the reaction rate but also the regioselectivity.[4] For example, a systematic study on a similar pyrazolopyrimidine synthesis found that switching from a strong base like KOH to a milder base like K₂CO₃ and changing the solvent from DMSO to ethanol significantly improved the yield from trace amounts to 85%.[7][8]
-
Optimized Experimental Protocol
The following is a generalized protocol based on common literature procedures for the synthesis of an Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivative. Note: This is a representative example and may require optimization for specific substrates.
Synthesis of Ethyl 1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (10 mL) as the solvent. To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.1 mmol, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ZrCl₄ (0.1 mmol, 0.1 eq), or a few drops of concentrated acid like H₂SO₄.[1][10]
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 3-12 hours.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the residue into a cold solution of sodium bicarbonate (NaHCO₃) or ice water to neutralize the acid and precipitate the product.[10][12]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[12]
Data Summary: Optimizing Reaction Conditions
The choice of reaction parameters significantly impacts the outcome. The table below summarizes findings from various studies on related pyrazole-fused heterocycles.
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| K₂CO₃ | Ethanol | 80 | 12 | 85 | [7][8] |
| KOH | DMSO | 100 | 12 | Trace | [8] |
| None (Thermal) | Ph₂O | Reflux | 2 | 76-89 | [12] |
| Fe₃O₄@MIL-101(Cr) | Solvent-free | 100 | - | High | [13] |
| AlCl₃ | Dichloromethane | Reflux | 3 | Good | [11] |
| ZrCl₄ | Toluene | Reflux | - | 13-28 | [1] |
References
- Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. (n.d.).
- Reddy, P. P., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Mini-Reviews in Organic Chemistry.
-
Stepaniuk, O., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available from: [Link]
-
Wang, B., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available from: [Link]
-
Kaur, N., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. Available from: [Link]
-
Ghaedi, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available from: [Link]
-
Nguyen, T. H. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. Available from: [Link]
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved March 19, 2026, from [Link]
-
Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. Available from: [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. (n.d.). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Retrieved March 19, 2026, from [Link]
-
ACS Publications. (2024). Bipyridine-N,N′-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. Organic Letters. Available from: [Link]
-
Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available from: [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (n.d.). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Retrieved March 19, 2026, from [Link]
-
Maqbool, A., et al. (n.d.). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. Available from: [Link]
-
Leal, B. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved March 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Retrieved March 19, 2026, from [Link]
-
Sobecka, M., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available from: [Link]
-
NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. Retrieved March 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved March 19, 2026, from [Link]
-
Technical Disclosure Commons. (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Retrieved March 19, 2026, from [Link]
-
NC State University Libraries. (n.d.). Heterocyclic Compounds. Retrieved March 19, 2026, from [Link]
-
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved March 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved March 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved March 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved March 19, 2026, from [Link]
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
- Taylor, E. C., & Shvo, Y. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry.
-
NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved March 19, 2026, from [Link]
-
Scribd. (n.d.). Heterocyclic Synthesis Strategies Overview. Retrieved March 19, 2026, from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved March 19, 2026, from [Link]
Sources
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. tdcommons.org [tdcommons.org]
- 12. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Designed for researchers, chemists, and drug development professionals, this document offers in-depth, field-proven insights to overcome common purification challenges.
Introduction to the Compound and Purification Challenges
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This structure is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] The presence of the basic pyridine nitrogen and the polar pyrazole ring makes this molecule susceptible to specific challenges during purification, primarily by silica gel chromatography.
The most common issues encountered are poor separation from structurally similar impurities, significant peak tailing due to interaction with the stationary phase, and difficulty in selecting an appropriate mobile phase system. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing severe peak tailing with my compound on a silica gel column. What is causing this and how can I fix it?
A1: Understanding and Mitigating Peak Tailing
Peak tailing for basic compounds like Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is almost always caused by strong, non-ideal interactions between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This interaction is a form of secondary adsorption that slows down a portion of the analyte molecules, causing them to elute gradually and create a "tail."
Solutions:
-
Mobile Phase Modification (The Primary Fix): The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive acts as a competitor, saturating the acidic silanol sites on the silica and preventing your target compound from interacting with them.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective method for flash chromatography.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be highly effective.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable:
-
Use Deactivated Silica: Purchase silica gel that has been end-capped or treated to reduce the number of active silanol groups.
-
Switch to Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups.
-
-
For High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, peak tailing for basic compounds is also common.
-
Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5 - 4) using an additive like formic acid or trifluoroacetic acid (TFA).[4] At this pH, the pyridine nitrogen will be consistently protonated, leading to more uniform interactions.
-
Add a Competing Base: As with normal phase, a small amount of an amine modifier like TEA can be added to the mobile phase to mask residual silanol interactions on C18 columns.[3]
-
Troubleshooting Flowchart for Peak Tailing
Caption: Decision tree for addressing peak tailing.
Q2: How do I select the optimal mobile phase for purifying my crude product?
A2: Systematic Mobile Phase Selection
The key to good separation is selecting a mobile phase that provides an optimal retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate. An ideal Rf value for column chromatography is between 0.25 and 0.35 .
-
If Rf is too low (compound stays at the baseline): The mobile phase is not polar enough.
-
If Rf is too high (compound runs with the solvent front): The mobile phase is too polar.
Recommended Starting Solvent Systems:
The selection of solvents depends on the polarity of your compound and potential impurities. Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a moderately polar compound.
| Chromatography Mode | Stationary Phase | Recommended Starting Solvents | Optimization Strategy |
| Normal Phase | Silica Gel | 1. Hexane / Ethyl Acetate2. Dichloromethane / Methanol | Start with a low polarity mixture (e.g., 80:20 Hexane:EtOAc). Gradually increase the polar component (EtOAc or MeOH) until the target compound's Rf is ~0.3. |
| Reversed-Phase | C18 Silica | 1. Water / Acetonitrile (ACN)2. Water / Methanol (MeOH) | Start with a high polarity mixture (e.g., 80:20 Water:ACN). Gradually increase the organic component (ACN or MeOH). Add 0.1% formic acid to both solvents to improve peak shape.[5][6] |
Experimental Protocol for TLC Analysis:
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot TLC Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in a chamber containing your chosen mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Measure the distance traveled by your compound and the solvent front. Calculate Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust and Repeat: Adjust the mobile phase solvent ratio until you achieve an Rf of 0.25-0.35 for your product, with good separation from major impurities.
Q3: I have poor separation between my product and a closely related impurity. How can I improve the resolution?
A3: Strategies for Enhancing Chromatographic Resolution
Poor resolution occurs when two or more compounds elute from the column at very similar times. This is common with isomers or byproducts from the same reaction family.[3]
Optimization Workflow:
Caption: Stepwise workflow for improving separation resolution.
Detailed Explanations:
-
Reduce Column Loading: Overloading is a frequent cause of poor separation. As a rule of thumb, for silica gel flash chromatography, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 400-800 mg of crude on a 40 g column).
-
Use a Shallower Gradient (or Switch to Isocratic): If you are running a gradient (e.g., from 10% to 50% Ethyl Acetate in Hexane), make the gradient less steep (e.g., 10% to 30% over more column volumes). This gives the compounds more time to interact with the stationary phase and resolve. If the Rf values of your product and impurity are sufficiently different on TLC, an isocratic (constant solvent ratio) elution may provide the best results.
-
Change Solvent Selectivity: If optimizing the gradient doesn't work, the compounds may have very similar polarities in your current solvent system. Changing one of the solvents can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) and improve separation.[7]
-
Example: If you are using Hexane/Ethyl Acetate, try switching to a system like Dichloromethane/Methanol or Hexane/Tetrahydrofuran (THF). Even though the overall polarity might be similar, the different nature of the solvents can change the elution order.[8]
-
-
Change the Stationary Phase: This is the most significant change. If normal phase silica fails to provide separation, the interaction mechanism needs to be changed.
-
Reversed-Phase (C18): This technique separates compounds based more on hydrophobicity than polarity. It is often very effective for separating polar compounds that are difficult to resolve on silica.
-
Specialty Phases: For very challenging separations, consider stationary phases like Diol, Cyano (CN), or Amino-propyl bonded silica, which offer different selectivities.
-
Q4: My compound appears to be insoluble in the initial mobile phase (e.g., Hexane). How should I load it onto the column?
A4: Proper Sample Loading Techniques
Loading a sample that is insoluble in the mobile phase directly onto the column will result in it precipitating at the top, leading to poor chromatography.
Recommended Methods:
-
Dry Loading (Preferred Method):
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane, Methanol, or Acetone).
-
Add a small amount of silica gel or Celite® to this solution (typically 2-3 times the mass of your crude product).
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed chromatography column. This ensures your compound is pre-adsorbed onto a solid support and will elute cleanly when the mobile phase is applied.
-
-
Minimal Volume Wet Loading:
-
Dissolve your sample in the absolute minimum amount of the strongest solvent in your mobile phase system (e.g., ethyl acetate for a hexane/ethyl acetate system). The goal is to create a highly concentrated solution.
-
Inject this solution slowly and carefully into the center of the column bed, ensuring it is diluted quickly by the mobile phase. This method is less ideal than dry loading as it can disturb the column packing and cause band broadening.
-
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Katselou, M., et al. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]
-
Tsoleridis, C. A., et al. (2022). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Ishii, K., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Yakugaku Zasshi. Retrieved from [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Blake, A. J., et al. (2021).
-
Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[3,4-b]Pyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am performing a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: This is a common and often multifactorial problem. A systematic approach is the key to identifying the root cause. Low yields can typically be traced back to one of four areas: starting materials, reaction parameters (catalyst, solvent, temperature), reaction kinetics, or the work-up procedure.
Here is a logical workflow to diagnose the issue:
Detailed Troubleshooting Steps:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount.[1] Impurities can poison catalysts or participate in side reactions, consuming your starting materials and complicating purification.
-
Action: Verify the purity of all starting materials using techniques like NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use.[1]
-
-
Catalyst Selection and Loading: The choice and concentration of the catalyst are critical. While simple Brønsted acids like acetic acid are commonly used, they are not universally effective.[2]
-
Causality: The catalyst's role is to activate the substrates, for example, by protonating a carbonyl group to make it more electrophilic. An inappropriate catalyst may fail to do this efficiently or may promote undesired side reactions.
-
Action: If acetic acid is ineffective, consider screening a panel of catalysts. Lewis acids like Zirconium(IV) chloride (ZrCl4) have proven highly effective for condensing aminopyrazoles with α,β-unsaturated ketones.[1][3] For other systems, solid-supported acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) can offer high yields and easier work-up.[4][5] Catalyst loading is also crucial; an optimal loading of 5 mg of AC-SO3H has been reported for certain syntheses.[4]
-
-
Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and even the reaction pathway.
-
Causality: A solvent that fully solubilizes all reactants provides a homogeneous environment for the reaction to proceed. Polar aprotic solvents like DMF can accelerate reactions involving charged intermediates.
-
Action: An initial solvent screen is highly recommended. Ethanol is a common and environmentally friendly starting point.[4] However, some reactions benefit from higher boiling point solvents like DMF.[1] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) can provide excellent yields and simplify purification.[1][6][7]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.
-
Action: Monitor your reaction's progress diligently using Thin Layer Chromatography (TLC). This allows you to track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time.[1] While some syntheses proceed at room temperature, many require heating to overcome the activation energy barrier.[1][4] Systematically screen temperatures (e.g., room temperature, 60°C, 90°C, reflux) to find the sweet spot.
-
Issue 2: Formation of Regioisomers or Significant Side Products
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[8] The regiochemical outcome is determined by which electrophilic center of the dicarbonyl compound is preferentially attacked by the nucleophilic aminopyrazole.
Strategies to Enhance Regioselectivity:
-
Exploit Electronic Differences: The relative electrophilicity of the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound can direct the initial nucleophilic attack.[8] A ketone is generally more electrophilic than an ester, which can be used to favor the formation of one isomer.
-
Modify Reaction Conditions: The choice of catalyst and solvent can influence the transition state energies of the competing pathways, thereby altering the ratio of products.[1] It is highly advisable to consult the literature for syntheses of analogs with similar substitution patterns.
-
Use Symmetrical Reagents: If possible, redesigning the synthesis to use a symmetrical 1,3-CCC-biselectrophile can eliminate the problem of regioselectivity entirely.[8]
-
Strategic Blocking Groups: In some cases, a protecting group strategy can be employed to temporarily block one reactive site, forcing the reaction to proceed at the desired position.
Separation of Regioisomers:
-
Column Chromatography: This is the most common method for separating regioisomers.[1] Success hinges on finding the right mobile phase. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a standard approach.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.
Issue 3: Difficulty with Product Purification
Question: My crude product looks messy on TLC, and I'm struggling to isolate the pure pyrazolo[3,4-b]pyridine derivative via column chromatography. What can I do?
Answer: Purification challenges often stem from a combination of factors including residual catalyst, inorganic salts from the work-up, and polar byproducts.
Purification Best Practices:
-
Effective Work-up: A proper aqueous work-up is crucial to remove the bulk of impurities before chromatography.[1] Ensure you are using the correct pH during extraction to remove acidic or basic catalysts and byproducts. A brine wash is often used as a final step to help remove residual water from the organic layer.
-
Chromatography Optimization:
-
Stationary Phase: Silica gel is the standard choice.[1] If your compound is very polar, consider using alumina or a reverse-phase C18 silica.
-
Mobile Phase Selection: A systematic approach is best. Start by testing a range of solvent systems on TLC (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of ~0.3 for your desired product to achieve good separation on a column.
-
Loading Technique: For difficult separations, consider dry loading your crude material onto silica gel rather than liquid loading, as this can improve band resolution.
-
Experimental Protocols & Optimization Tables
This section provides a general experimental workflow and data to guide your optimization efforts.
General Experimental Workflow
The synthesis of pyrazolo[3,4-b]pyridines typically involves the condensation of an aminopyrazole with a suitable three-carbon electrophile.
Protocol Example: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone
This protocol is adapted from established literature procedures and serves as an excellent starting point for optimization.[1][3]
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent mixture (e.g., 1:1 DMF/EtOH, 2 mL) in a reaction vessel, add the 5-aminopyrazole derivative (1.0 mmol).[1]
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Catalyst Addition: Add the Lewis acid catalyst, Zirconium(IV) chloride (ZrCl₄, 0.15-0.30 mmol), to the reaction mixture under an inert atmosphere.
-
Reaction: Vigorously stir the reaction mixture at an elevated temperature (e.g., 95-100 °C) for the required time (typically 12-16 hours).[1]
-
Monitoring: Monitor the consumption of the starting materials by TLC. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate or chloroform), wash sequentially with water and brine, and then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, concentrate the organic phase. Purify the crude residue by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.[1]
Table of Reaction Conditions for Optimization
The following table summarizes various reaction conditions reported in the literature, providing a valuable resource for designing your optimization experiments.
| Reactants (Example) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Aminopyrazole + 1,3-Diketone | Acetic Acid (AcOH) | Acetic Acid | Reflux | 1-16 | up to 98% | [2][9] |
| 5-Aminopyrazole + α,β-Unsaturated Ketone | ZrCl₄ | DMF/EtOH | 95 | 16 | High | [1][3] |
| 5-Aminopyrazole + Aldehyde + Malononitrile | None | Ethanol | Reflux | Varies | Good | [10] |
| Pyrano[2,3-c]pyrazole + Aniline | AC-SO₃H | Ethanol | Room Temp | 0.5 - 0.75 | up to 97% | [4][5] |
| Aldehyde + Aminopyrazole + 3-(cyanoacetyl)indole | Nano-magnetic MOF | Solvent-free | 100 | Varies | High | [7] |
| 5-Aminopyrazole + Alkynyl Aldehyde | Ag(CF₃CO₂) / TfOH | DMAc | 100 | 2 | 66-75% | [11] |
References
- BenchChem Technical Support Team. (2025, December). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Lavilla, R. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central.
- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers.
- National Center for Biotechnology Information. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
- ResearchGate. (2022, August 2).
- National Center for Biotechnology Information. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- MDPI. (2022, September 27).
- Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023, January 11). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- National Center for Biotechnology Information. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central.
- Lavilla, R. (2022, March 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3][4][5] However, their synthesis can present several challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these syntheses, improve your yields, and ensure the regiochemical integrity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of pyrazolo[3,4-b]pyridines, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most common strategies for synthesizing the pyrazolo[3,4-b]pyridine core?
A1: There are two primary strategies for constructing the pyrazolo[3,4-b]pyridine scaffold:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is the most common approach and typically involves the reaction of a 3- or 5-aminopyrazole with a 1,3-dielectrophilic species.[1][6][7]
-
Annulation of a pyrazole ring onto a pre-existing pyridine: This method is also utilized and often involves the cyclization of a suitably substituted pyridine derivative.[4][6][8]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: What is regioselectivity, and why is it a major challenge in pyrazolo[3,4-b]pyridine synthesis?
A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of pyrazolo[3,4-b]pyridine synthesis, this challenge frequently arises when using unsymmetrical starting materials. For instance, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers.[1][9] The relative electrophilicity of the two carbonyl groups will dictate the major product.[1][10]
Q3: My reaction is giving a very low yield or no product at all. What are the likely causes?
A3: Low yields are a common frustration in these syntheses. Several factors can contribute to this issue:
-
Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can significantly hinder the reaction.[9]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can lead to incomplete reactions or product degradation.[9]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[9]
For a more detailed breakdown, please refer to the Troubleshooting Guide for Low Yields .
Q4: I have a mixture of regioisomers. How can I separate them?
A4: The separation of regioisomers is a common purification challenge. The most effective method is typically flash column chromatography .[9] The key to successful separation lies in the careful selection of the mobile phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[9]
Q5: How can I confirm the structure and regiochemistry of my synthesized pyrazolo[3,4-b]pyridine?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the substitution pattern.[3][11][12] Two-dimensional NMR techniques like COSY and HMBC can help establish connectivity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components.[11]
-
X-ray Crystallography: In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof.[2]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific experimental challenges.
Guide 1: Troubleshooting Low Yields in Three-Component Reactions
Three-component reactions are a powerful tool for the efficient synthesis of pyrazolo[3,4-b]pyridines.[1][10] However, their success is highly dependent on several factors.
Problem: You are experiencing low yields or no desired product in a three-component synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Protocol:
-
Assess Starting Material Purity:
-
Rationale: Impurities in the aminopyrazole, aldehyde, or active methylene compound can act as inhibitors or lead to side reactions.[9]
-
Action:
-
Verify the purity of your starting materials using NMR or other appropriate analytical techniques.
-
If necessary, purify the starting materials by recrystallization or column chromatography before use.[9]
-
-
-
Optimize Reaction Conditions:
-
Rationale: The choice of catalyst, solvent, temperature, and reaction time can dramatically impact the outcome.[9]
-
Action:
-
Catalyst: If using a catalyst, screen different options (e.g., acids, bases, or metal catalysts) and optimize its loading.[3][9]
-
Solvent: The solvent should fully dissolve the reactants. Test a range of solvents with varying polarities.
-
Temperature: Some reactions proceed at room temperature, while others require heating.[9] Incrementally increase the temperature and monitor for product formation and decomposition.
-
Time: Use TLC to track the consumption of starting materials and the appearance of the product to determine the optimal reaction time.[9]
-
-
-
Improve Reaction Monitoring:
-
Refine Work-up and Purification:
Guide 2: Addressing Regioselectivity Issues
The formation of regioisomers is a significant hurdle when using unsymmetrical starting materials.[1][9]
Problem: Your reaction is producing an undesired mixture of regioisomers.
Controlling Regioselectivity Workflow:
Caption: Workflow for controlling and separating regioisomers.
Strategies for Control and Separation:
-
Starting Material Selection:
-
Rationale: The electronic and steric properties of the substituents on your starting materials are the primary determinants of regioselectivity.[9] For example, in reactions with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[1][10]
-
Action:
-
If possible, choose symmetrical starting materials to avoid the issue of regioselectivity altogether.
-
If using unsymmetrical substrates, consult the literature for similar reactions to predict the likely major regioisomer.
-
-
-
Modification of Reaction Conditions:
-
Rationale: In some cases, the choice of solvent and catalyst can influence the regiochemical outcome.[9]
-
Action:
-
Experiment with different catalysts (e.g., Lewis acids, Brønsted acids) as they can alter the relative reactivity of the electrophilic centers.
-
Vary the solvent, as solvent polarity can affect the transition states leading to the different regioisomers.
-
-
-
Separation of Regioisomers:
-
Rationale: If the formation of a mixture is unavoidable, efficient separation is key.
-
Action:
-
Column Chromatography: This is the most common method.[9]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A systematic approach is recommended. Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the separation by TLC to find the optimal solvent ratio.
-
-
-
Section 3: Experimental Protocols
This section provides a general, adaptable protocol for a common synthetic route to pyrazolo[3,4-b]pyridines.
Protocol: Three-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for a three-component synthesis.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
To a round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole, the substituted benzaldehyde, and malononitrile.
-
Add ethanol as the solvent, followed by a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and MS to confirm its structure and purity.[3][11][13][14]
Section 4: Data Summary
The following table summarizes typical reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and various 1,3-dielectrophiles.
| 1,3-Dielectrophile | Catalyst/Solvent | Temperature | Typical Yields | Reference |
| 1,3-Diketones | Acetic Acid | Reflux | Up to 98% | [1] |
| 1,3-Diketones | DMF, TMSCl | 100 °C | Up to 93% | [1] |
| α,β-Unsaturated Ketones | ZrCl4, DMF/EtOH | 95 °C | 13-28% | [3] |
| Diethyl 2-(ethoxymethylene)malonate | Ethanol, then POCl3 | Reflux | Good | [1][10] |
| Aldehyde & Active Methylene Compound | Piperidine, Ethanol | Reflux | Good | [15] |
References
-
Buzi, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Zheng, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
-
Taylor, E. C., & Sheridan, J. B. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 45(15), 2817–2824. [Link]
-
Vidalis, A. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(5), 336-346. [Link]
-
Katritzky, A. R., et al. (1980). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1, 938-944. [Link]
-
Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research, 2002(9), 454-455. [Link]
-
Rosas-Nexticapa, M., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12344–12352. [Link]
-
Ramzan, M., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]
-
ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
-
De, S. K. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 49(48), 6826-6828. [Link]
-
Christodoulou, M. S., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers, 13(21), 5489. [Link]
-
Tzioumaki, N., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(5), 4983–4997. [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 27(5), 2019-2051. [Link]
-
Barghash, A. M., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8031. [Link]
-
Wang, S., et al. (2017). “On-Water” Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. ACS Combinatorial Science, 19(7), 447–452. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
-
Taylor, E. C., & Turchi, I. J. (1980). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1, 938-944. [Link]
-
Buzi, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting and frequently asked questions for the work-up and purification of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate common challenges and ensure the integrity of your synthesis.
Troubleshooting Guide: Navigating Common Work-Up Issues
This section addresses specific problems that can arise after the initial reaction is complete. The solutions provided are based on a logical, step-by-step approach to problem-solving in a laboratory setting.
Question 1: My product did not precipitate when I poured the reaction mixture into ice water. What should I do?
Answer:
This is a common issue that can stem from several factors, including the product's solubility, the reaction yield, or the presence of co-solvents.
-
Initial Assessment: First, confirm that the reaction has proceeded as expected via Thin Layer Chromatography (TLC) or LC-MS. A low yield is a primary reason for the lack of precipitation.[1]
-
Solvent-Based Extraction: If the product has formed but remains in solution, the next step is liquid-liquid extraction. Ethyl acetate is a commonly used solvent for this purpose due to its polarity and ease of removal.[2][3] Add a sufficient volume of ethyl acetate to the aqueous mixture and transfer it to a separatory funnel.
-
Improving Separation: If the product is partially water-soluble, the extraction efficiency can be improved by saturating the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase, driving the organic compound into the ethyl acetate layer.
-
Final Steps: After extraction, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[2] If the product still fails to solidify, it may be an oil at room temperature (See Question 3).
Question 2: An emulsion formed during the ethyl acetate/water extraction. How can I resolve this?
Answer:
Emulsions are common when acidic or basic aqueous solutions are shaken vigorously with organic solvents. They are stabilized by microscopic droplets that are slow to coalesce.
-
Mechanical & Ionic Disruption: The most effective first step is to add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion. Gently swirl the separatory funnel rather than shaking it vigorously.
-
Filtration: If brine is ineffective, you can filter the entire emulsified layer through a pad of Celite® or glass wool. This provides a large surface area that helps to coalesce the droplets.
-
Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
Question 3: My crude product is a viscous oil, not the expected solid. How should I proceed?
Answer:
Obtaining an oil instead of a solid can be due to residual solvent, the presence of impurities acting as a eutectic mixture, or the intrinsic physical properties of a slightly impure product.
-
Remove Residual Solvents: Ensure all extraction solvents have been thoroughly removed using a rotary evaporator and then placing the flask under high vacuum for several hours.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether, or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the necessary energy to initiate nucleation.
-
Purification is Key: If trituration fails, the oil is likely due to impurities. The most robust solution is to proceed directly to purification by flash column chromatography.[2] An oily crude product can be pre-adsorbed onto a small amount of silica gel for easier loading onto the column.
Question 4: My TLC shows multiple spots after work-up. What are the likely impurities?
Answer:
The presence of multiple spots indicates an impure product mixture. The identity of these impurities depends on the specific reaction conditions.
-
Starting Materials: Unreacted 5-aminopyrazole or the 1,3-dicarbonyl compound are common impurities. Compare the crude TLC to standards of your starting materials.
-
Regioisomers: If a non-symmetrical 1,3-dicarbonyl compound was used, the formation of two different regioisomers is possible.[4][5] These isomers often have very similar Rf values, making purification challenging.
-
Side-Reaction Products: The acidic conditions used in many pyrazolopyridine syntheses can sometimes promote side reactions like polymerization or decomposition, especially at high temperatures.[6]
Question 5: My yield is very low after purification. How can I optimize the work-up to prevent product loss?
Answer:
Low yields can be attributed to issues in both the reaction and the work-up.[7] Focusing on the work-up, losses often occur during transfers and extractions.
-
Ensure Complete Extraction: Perform the liquid-liquid extraction multiple times (e.g., 3x with ethyl acetate) to ensure all the product is transferred from the aqueous phase. Combine the organic layers for washing and drying.
-
Verify pH: Before extraction, ensure the aqueous layer has been properly neutralized (e.g., with sodium bicarbonate).[3] The protonated form of the pyrazolopyridine is more water-soluble. A pH of 7-8 is generally ideal for extracting the neutral compound.
-
Minimize Transfers: Each transfer from one flask to another results in some material loss. Try to use the same flask for multiple steps where possible (e.g., solvent removal and high vacuum drying).
-
Chromatography Technique: Improperly packed columns or using a solvent system that is too polar can lead to poor separation and loss of product. Ensure your chosen eluent provides a good Rf value (~0.3) for your product on TLC.[8]
Frequently Asked Questions (FAQs)
This section covers broader questions about the rationale behind common procedural steps.
Question 1: What is the primary purpose of pouring the reaction mixture into ice water?
Answer: This step, known as quenching, serves two main purposes. First, it abruptly stops the reaction by rapidly lowering the temperature and diluting the reagents and catalyst. Second, many organic products, including Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, are poorly soluble in cold water, causing them to precipitate out of the solution, which can be a simple and effective initial purification step.[2]
Question 2: Why is pH adjustment often necessary during the work-up?
Answer: The synthesis of pyrazolopyridines often employs an acid catalyst (Brønsted or Lewis).[5] The nitrogen atoms in the heterocyclic product can be protonated by this residual acid, forming a salt. This salt form is typically much more soluble in water than the neutral compound. By adding a mild base, such as sodium bicarbonate or sodium carbonate, you neutralize the acid and deprotonate the product, ensuring it is in its free base form.[3] This minimizes its solubility in the aqueous layer and maximizes the efficiency of extraction into an organic solvent like ethyl acetate.
Question 3: What is a good starting point for a flash column chromatography solvent system?
Answer: The ideal solvent system should be determined by TLC analysis of your crude product. A good starting point for many N-heterocycles is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[2]
-
Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 4:1, 2:1, 1:1) until you find a system that gives your desired product an Rf value of approximately 0.25-0.35. This Rf provides the best balance for good separation and a reasonable elution time.
Question 4: Can I use dichloromethane (DCM) instead of ethyl acetate for extraction?
Answer: Yes, dichloromethane is another common extraction solvent.
-
Advantages of DCM: It is denser than water, so the organic layer will be the bottom layer, which can be convenient. It is also a very good solvent for a wide range of organic compounds.
-
Disadvantages of DCM: It is more volatile and has greater health and environmental concerns than ethyl acetate. It is also more prone to forming emulsions. For the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, both solvents are generally effective, but ethyl acetate is often preferred as a "greener" and less problematic choice.[2][3]
Question 5: How do I confirm the identity and purity of my final product? Answer: A combination of spectroscopic and physical methods is required for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals will confirm the structure, while the ¹³C spectrum confirms the number of unique carbons.[2][9]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass to further validate the formula.[9]
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch.[9]
Standardized Work-Up Protocol
This protocol outlines a reliable, self-validating procedure for the isolation and purification of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, allow the reaction vessel to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water (approx. 10 volumes relative to the reaction volume). Stir for 15-30 minutes.
-
Precipitation Check: If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether. Allow it to air-dry. Analyze the solid by TLC to assess purity. If it is sufficiently pure, it can be recrystallized. Otherwise, proceed to Step 5.
-
pH Adjustment & Extraction: If no solid forms, transfer the aqueous mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases and the pH of the aqueous layer is ~7-8 (check with pH paper). Extract the aqueous layer with ethyl acetate (3 x 3 volumes).
-
Washing and Drying: Combine the organic extracts. Wash the combined organic layer once with a saturated aqueous solution of NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Flash Column Chromatography):
-
Pre-adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a pre-determined solvent system (e.g., Hexane:Ethyl Acetate).
-
Load the sample onto the column and elute, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Place the resulting product under high vacuum to remove any final traces of solvent.
-
Characterization: Obtain the final mass and calculate the yield. Characterize the product using NMR, MS, and melting point analysis to confirm its identity and purity.[9]
Data & Parameters Summary
| Parameter | Recommended Value/Solvent | Rationale & Notes |
| Quenching Medium | Ice-cold Water | Rapidly stops the reaction and can induce precipitation of the product. |
| Neutralizing Agent | Saturated aq. NaHCO₃ | Mild base to neutralize acid catalyst without being overly caustic.[3] |
| Target pH for Extraction | 7 - 8 | Ensures the product is in its neutral, less water-soluble form for efficient extraction. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good balance of polarity, low water miscibility, and relatively low toxicity.[2] |
| Drying Agent | Anhydrous Na₂SO₄ | High capacity, neutral drying agent suitable for this class of compound. |
| Chromatography Phase | Silica Gel | Standard stationary phase for purification of moderately polar organic compounds. |
| Chromatography Eluent | Hexane/Ethyl Acetate | A common, effective solvent system. The ratio must be optimized via TLC.[2] |
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
References
-
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Technical Disclosure Commons. Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Royal Society of Chemistry. Available at: [Link]
-
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? PMC. Available at: [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Royal Society of Chemistry. Available at: [Link]
-
(PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available at: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Heterocyclic Chemistry. University of Calgary. Available at: [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Comprehensive 1H NMR Characterization Guide: Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
As a Senior Application Scientist, I frequently observe that the structural verification of heterocyclic building blocks is compromised by suboptimal NMR parameters. Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly versatile intermediate used extensively in the synthesis of1[1]. For drug development professionals, confirming the structural integrity of this specific pyrazolo-pyridine core is a critical quality control step.
This guide objectively compares the performance of different NMR solvents and field strengths, providing a self-validating protocol to ensure absolute analytical trustworthiness.
Mechanistic Insights: The Causality of Experimental Choices
The Causality of Solvent Selection: DMSO-d6 vs. CDCl3
The choice of deuterated solvent fundamentally alters the spectral profile of the 1H-pyrazolo[3,4-b]pyridine core due to solute-solvent interactions. The N1-H proton of the pyrazole ring is subject to rapid tautomerization and intermolecular exchange.
-
CDCl3 (Non-polar): In chloroform, the lack of a strong hydrogen-bond acceptor allows the N1-H proton to exchange rapidly. This results in a significantly broadened, poorly resolved signal 2[2]. While CDCl3 is excellent for resolving the aliphatic ethyl ester peaks without water interference, it is suboptimal for observing the pyrazole NH.
-
DMSO-d6 (Polar, H-bond Acceptor): Dimethyl sulfoxide acts as a potent hydrogen-bond acceptor, effectively "locking" the N1-H proton in place. This drastically reduces the exchange rate, yielding a sharp, highly deshielded singlet typically3[3]. Therefore, DMSO-d6 is the superior choice for confirming the presence and integrity of the pyrazole ring.
Field Strength Dynamics: 400 MHz vs. 600 MHz
The pyridine ring protons (H-4, H-5, H-6) form a tightly coupled AMX spin system. At 400 MHz, the H-5 proton (which is split by both H-4 and H-6) can sometimes present as a convoluted multiplet due to second-order effects or line broadening. Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (in Hz), allowing the H-5 signal to cleanly resolve into a distinct doublet of doublets (dd). This resolution is critical for distinguishing this compound from its regioisomers (e.g., the [4,3-b] or [3,4-c] variants).
Comparative Experimental Data
Table 1: 1H NMR Chemical Shifts: CDCl3 vs. DMSO-d6 (400 MHz)
Note: Chemical shifts (δ) are approximate and may vary slightly based on concentration and temperature.
| Proton Assignment | Multiplicity | CDCl3 (δ, ppm) | DMSO-d6 (δ, ppm) | J-Coupling (Hz) |
| N1-H | br s | ~11.68 | ~13.96 | - |
| C6-H | dd | 8.72 | 8.65 | J = 4.6, 1.5 |
| C4-H | dd | 8.63 | 8.55 | J = 8.1, 1.5 |
| C5-H | dd | 7.38 | 7.41 | J = 8.1, 4.6 |
| O-CH2 | q | 4.54 | 4.42 | J = 7.1 |
| CH3 | t | 1.47 | 1.35 | J = 7.1 |
Table 2: Spectrometer Resolution Comparison (in DMSO-d6)
| Feature | 400 MHz Performance | 600 MHz Performance | Analytical Impact |
| C5-H Signal | Multiplet (m) or overlapping dd | Distinct doublet of doublets (dd) | 600 MHz allows exact extraction of J5,6 and J4,5. |
| Signal-to-Noise | Baseline sufficient for 15 mg | Superior baseline, requires <5 mg | 600 MHz is ideal for mass-limited intermediate stages. |
| NH Peak Width | Moderate broadening | Sharp, highly defined singlet | Enhances integration accuracy for the exchangeable proton. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. If the final spectral data does not meet the mathematical closure rules defined in Step 3, the structural assignment must be rejected.
Step 1: Sample Preparation
-
Causality: Concentration affects both the signal-to-noise ratio and the chemical shift of exchangeable protons. Undissolved particulates cause magnetic susceptibility artifacts, ruining the resolution of the small ~1.5 Hz meta-coupling.
-
Action: Dissolve exactly 15 mg of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Ensure complete dissolution via gentle sonication for 30 seconds.
Step 2: Acquisition Parameters
-
Causality: A sufficient relaxation delay is required to ensure that protons with longer T1 relaxation times (like the broad NH) integrate accurately against the aliphatic ethyl protons.
-
Action: Set the spectrometer frequency to 400 MHz (or 600 MHz). Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the number of scans (NS) to 16, and strictly enforce a relaxation delay (D1) of 2.0 seconds.
Step 3: Self-Validating Spectral Processing (The J-Coupling Closure Rule)
-
Action: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.
-
Validation: The assignment is only valid if the coupling constants form a closed mathematical loop:
-
The ortho-coupling between H-4 and H-5 must match exactly (J4,5 ≈ 8.1 Hz).
-
The ortho-coupling between H-5 and H-6 must match exactly (J5,6 ≈ 4.6 Hz).
-
The meta-coupling between H-4 and H-6 must match exactly (J4,6 ≈ 1.5 Hz).
-
The integration ratio across the spectrum (NH : H-6 : H-4 : H-5 : CH2 : CH3) must strictly equal 1:1:1:1:2:3 . Any deviation indicates an impurity or a structural isomer.
-
Workflow Visualization
Figure 1: Workflow for 1H NMR acquisition and self-validating spectral assignment of the pyrazolo[3,4-b]pyridine core.
References
- Source: Google Patents (googleapis.com)
- Title: CA2854229A1 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof Source: Google Patents URL
- Source: PMC (nih.gov)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2][3] The precise structural elucidation of these compounds is paramount for understanding their synthesis, metabolism, and mechanism of action. Mass spectrometry stands as a principal analytical technique for this purpose, offering profound insights into molecular weight, elemental composition, and structural features through controlled fragmentation.
This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will explore its fragmentation patterns under different ionization techniques and compare them with a closely related structural isomer, Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, to highlight the influence of substituent positioning on mass spectral outcomes.
The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities.[1] These include agents with anticancer, antiviral, and central nervous system-modulating properties.[1] The functionalization of this core, particularly with a carboxylate group, provides a versatile handle for further synthetic modifications, making compounds like Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate valuable intermediates in the creation of novel therapeutic candidates.
Principles of Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural analysis of organic compounds like Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, two common ionization methods are employed: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energetic process often leads to extensive fragmentation of the molecule, providing a detailed "fingerprint" that is highly useful for structural elucidation and library matching.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique where ions are generated from a solution. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. Further structural information can be obtained by subjecting the parent ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Mass Spectrometry of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Comparative Analysis
Predicted Fragmentation of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (EI-MS)
The molecular formula of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol . Under electron ionization, the following fragmentation pathways are anticipated:
-
Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, resulting in an acylium ion.
-
Loss of Ethanol (CH₃CH₂OH): This can occur through a McLafferty-type rearrangement if a labile gamma-hydrogen is available, or through other rearrangement mechanisms.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy group, the resulting acylium ion can readily lose CO.
-
Loss of Hydrogen Cyanide (HCN): The pyrazole and pyridine rings are susceptible to fragmentation through the elimination of HCN.
-
Cleavage of the Pyridine Ring: The fused ring system can undergo more complex fragmentation, leading to a variety of smaller charged species.
Comparative Analysis with Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
A study on substituted ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates provides valuable insight into the fragmentation of a closely related isomer.[5] The primary fragmentation observed for these compounds is the elimination of an ethanol molecule.[5] This is followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[5]
The table below summarizes the predicted key fragments for Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate and compares them with the observed fragmentation of a substituted ethyl pyrazolo[3,4-b]pyridine-5-carboxylate.
| Fragment Ion | Proposed Structure | m/z (Calculated for C₉H₉N₃O₂) | Significance |
| [M]⁺• | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 191 | Molecular Ion |
| [M - C₂H₅O]⁺ | Pyrazolo[3,4-b]pyridine-3-carbonyl cation | 146 | Loss of ethoxy radical |
| [M - C₂H₅OH]⁺• | Radical cation after ethanol loss | 145 | Loss of ethanol |
| [[M - C₂H₅O] - CO]⁺ | Pyrazolo[3,4-b]pyridine cation | 118 | Subsequent loss of CO |
| Further Fragments | Various smaller fragments | < 118 | Loss of HCN, ring cleavage |
Electrospray Ionization (ESI-MS)
Under ESI-MS in positive ion mode, Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is expected to be readily protonated due to the basic nitrogen atoms in the pyrazolopyridine ring system. The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 192.
Tandem mass spectrometry (ESI-MS/MS) of the [M+H]⁺ ion would likely induce fragmentation pathways similar to those observed in EI-MS, such as the neutral loss of ethanol (46 Da) and subsequent loss of CO (28 Da).
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate under electron ionization.
Caption: Predicted EI fragmentation of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Experimental Protocols
To ensure the acquisition of high-quality mass spectral data, the following detailed protocols for EI-MS and ESI-MS are provided.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Preparation: a. Dissolve a small amount (approximately 0.1-1 mg) of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a volatile organic solvent such as methanol or dichloromethane (1 mL). b. Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.
2. Instrument Parameters (Typical):
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400
- Introduction Method: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. For direct insertion, a small aliquot of the sample solution is applied to the probe tip and the solvent is allowed to evaporate before insertion.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation: a. Prepare a stock solution of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate at a concentration of 1 mg/mL in a solvent such as methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). c. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
2. Instrument Parameters (Typical for Positive Ion Mode):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5-4.5 kV
- Nebulizer Gas (N₂): 30-50 psi
- Drying Gas (N₂) Flow: 5-10 L/min
- Drying Gas Temperature: 300-350 °C
- Mass Analyzer: Quadrupole, Ion Trap, or TOF
- Scan Range: m/z 50-500
- For MS/MS: Isolate the [M+H]⁺ ion (m/z 192) and apply collision energy (typically 10-30 eV) to induce fragmentation.
Workflow for Comparative Analysis
The logical workflow for a comparative mass spectrometric analysis is depicted below.
Caption: Workflow for comparative mass spectrometric analysis.
Conclusion
The mass spectrometric analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, through both electron ionization and electrospray ionization techniques, provides critical data for its structural confirmation. While direct spectral data may be limited in the public domain, a thorough understanding of the fragmentation patterns of the pyrazolo[3,4-b]pyridine scaffold allows for reliable prediction of its mass spectral behavior.
Comparative analysis with its isomers, such as the 5-carboxylate derivative, underscores the subtle yet significant influence of substituent placement on fragmentation pathways. This detailed analytical approach is indispensable for the unambiguous characterization of novel compounds in the drug discovery pipeline, ensuring the integrity and validity of subsequent biological and pharmacological studies.
References
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Thieme. [Link]
-
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
-
Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]
-
ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. PubChem. [Link]
-
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. [Link]
-
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis Online. [Link]
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. [Link]
-
Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate. PubChem. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry an important tool for the structural elucidation and characterization of synthetic and natural products/unauth]([Link] fragmentation reactions using electrospray ionization mass spectrometry an important tool for the structural elucidation and characterization of synthetic and natural products/unauth)
-
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, ethyl ester. NextSDS. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
comparing synthetic routes to Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Title: Comparative Synthetic Routes to Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Technical Guide for Process Optimization
Introduction Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly valuable heterocyclic building block. Its core scaffold is ubiquitous in the development of cannabinoid (CB1) receptor ligands, mGluR5 negative allosteric modulators, and various kinase inhibitors[1]. For drug development professionals and process chemists, selecting the optimal synthetic route to this intermediate is critical for balancing yield, scalability, and environmental impact. This guide objectively compares three primary synthetic strategies, providing mechanistic insights and validated protocols to empower your process chemistry decisions.
Comparative Analysis of Synthetic Strategies
To determine the most efficient pathway for your specific laboratory or manufacturing constraints, refer to the logical decision tree below.
Caption: Logical decision tree for selecting the optimal synthetic route.
Route A: Direct Fischer Esterification of the Carboxylic Acid
Mechanistic Insight: The most straightforward approach to the ethyl ester is the Fischer esterification of commercially available 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid[1]. The reaction relies on the activation of the carboxyl group using anhydrous hydrogen chloride (HCl) gas in ethanol. The causality behind using gaseous HCl rather than aqueous mineral acids is a deliberate experimental choice: it strictly maintains anhydrous conditions, driving the equilibrium toward the ester product by preventing the reverse hydrolysis reaction.
Step-by-Step Protocol:
-
Suspension: Suspend 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (2.0 g, 9.0 mmol) in absolute ethanol (60 mL)[1].
-
Acidification: Purge the suspension with anhydrous HCl gas for exactly 5 minutes. The mixture will become homogeneous as the protonated intermediate forms[1].
-
Reaction: Stir the resultant mixture at room temperature (20–25 °C) overnight (approx. 12-16 hours) to ensure maximum conversion[1].
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and HCl, preventing ester cleavage during neutralization[1].
-
Neutralization: Dilute the residue with deionized water and carefully neutralize to pH 7-8 using a 2M aqueous Na2CO3 solution[1].
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (40-60% ethyl acetate/hexane) to yield the product as a light brown solid (approx. 40% yield)[1].
Caption: Step-by-step experimental workflow for the Fischer esterification route.
Route B: De Novo Cyclization via Pyridine Precursors
Mechanistic Insight: When the 3-carboxylic acid is cost-prohibitive, constructing the pyrazolo-pyridine core de novo is highly effective. This route typically utilizes a 2-chloropyridine derivative (such as an ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate) and hydrazine hydrate[2]. The causality here is driven by the bis-nucleophilic nature of hydrazine. It first attacks the highly electrophilic ketone/ester carbonyl, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) at the 2-position of the pyridine ring, displacing the chloride ion to close the pyrazole ring[2].
Step-by-Step Protocol:
-
Preparation: Dissolve the 2-chloropyridine-3-oxoacetate derivative (1.0 eq) in a polar aprotic solvent (e.g., THF or dichloromethane) at room temperature[2].
-
Addition: Cool the system to 0 °C and add hydrazine hydrate (1.2 eq) dropwise to control the exothermic condensation[2].
-
Cyclization: Heat the mixture to 80 °C for 6-8 hours to drive the SNAr ring closure. Monitor the consumption of the starting material via TLC[2].
-
Isolation: Cool to room temperature, dilute with purified water, and extract with dichloromethane. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate[2].
-
Purification: Purify the crude product through silica gel column chromatography to obtain the pure ethyl ester[2].
Route C: Cyanation and Alcoholysis of 3-Iodo Intermediates
Mechanistic Insight: For late-stage functionalization, starting from 3-iodo-1H-pyrazolo[3,4-b]pyridine is a viable, albeit more complex, alternative. The iodo group undergoes palladium-catalyzed cyanation using Zn(CN)2 to form a 3-carbonitrile intermediate[3]. Subsequent alcoholysis (using sodium ethoxide in ethanol, via a Pinner-type reaction) converts the nitrile directly into the ethyl ester. While this route requires handling toxic cyanides, it is highly scalable for industrial applications where the iodo-precursor is already a bulk intermediate.
Experimental Considerations: Strict safety protocols for cyanide handling must be employed. The cyanation is typically run in DMF at elevated temperatures (100-120 °C) utilizing transition metal catalysis[3].
Quantitative Data Presentation
To facilitate objective decision-making, the performance metrics of the three routes are summarized below:
| Performance Metric | Route A (Esterification) | Route B (De Novo Cyclization) | Route C (Cyanation/Alcoholysis) |
| Typical Yield | 40% - 85% | 45% - 60% | 30% - 50% (over 2 steps) |
| Step Count | 1 (from acid) | 1 (from ketoester) | 2 (from iodo-precursor) |
| Reaction Time | 12 - 18 hours | 6 - 8 hours | 24 - 36 hours |
| Key Reagents | EtOH, HCl gas | Hydrazine hydrate | Zn(CN)2, Pd catalyst, NaOEt |
| Scalability | Excellent | Good | Moderate (due to toxicity) |
| Primary Limitation | Precursor cost | Regioselectivity control | Heavy metal/cyanide waste |
Conclusion: For research-scale synthesis where time and operational simplicity are paramount, Route A (Fischer Esterification) remains the most trustworthy method, provided the carboxylic acid is accessible. However, for process chemists looking to bypass expensive starting materials, Route B offers a highly convergent de novo alternative that leverages fundamental SNAr principles.
Sources
Comparative Biological Activity Guide: Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate vs. Optimized Analogs
Executive Summary & Scaffold Rationale
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic the purine ring of ATP[1]. While base esters like Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate serve as highly efficient synthetic precursors, they possess limited intrinsic biological activity on their own[2].
However, strategic functionalization of this core unlocks profound pharmacological versatility. The bicyclic system features a critical hydrogen bond donor-acceptor pair (N1-H and N2/N7). In kinase targets, this motif anchors the molecule to the hinge region of the ATP-binding pocket[1]. For instance, N-methylation of the N1 position completely abolishes Fibroblast Growth Factor Receptor (FGFR) inhibitory activity, proving that the N1-H bond is an absolute mechanistic requirement for hinge binding[3]. Beyond kinases, functionalized analogs yield potent GPCR modulators and topoisomerase poisons[4].
This guide objectively compares the biological performance of the foundational ethyl ester against its optimized analogs, providing actionable insights and validated experimental workflows for drug development professionals.
Quantitative Performance Comparison
The following table summarizes the biological activity of the base precursor compared to its highly optimized analogs across various therapeutic targets.
| Compound | Primary Target | Potency (IC50 / Ki) | Mechanistic Role / Notes | Ref |
| Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | N/A (Precursor) | > 10 µM | Lacks critical hinge-binding vectors; serves as a synthetic foundation. | [2] |
| Compound 4a (Dimethoxyphenyl analog) | FGFR1 Kinase | 0.3 nM | ATP-competitive; N1-H donates H-bond to hinge region. | [3] |
| SQ-67563 | CDK1 / CDK2 | Low nM | Forms H-bond with Leu83 in the ATP purine binding site. | [5] |
| Compound 8a (Triphenyl analog) | Topoisomerase IIα | 1.2 µM | Broad-spectrum cytotoxicity against leukemic cell lines. | [4] |
| Indazole-derived analogs | CB1 Receptor | 0.36 nM (Ki) | High-affinity GPCR modulation for pain management. | [6] |
Pharmacological Routing & Pathway Modulation
The diagram below illustrates how synthetic modifications to the base ethyl ester dictate target selectivity and downstream phenotypic outcomes.
Pharmacological routing and target divergence of pyrazolo[3,4-b]pyridine derivatives.
Experimental Methodology: Self-Validating Kinase Assay
To accurately evaluate the biological activity of pyrazolo[3,4-b]pyridine analogs against kinases (e.g., FGFR1 or CDK2), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol is designed as a self-validating system to eliminate false positives caused by compound aggregation or auto-fluorescence.
Step-by-Step Protocol & Mechanistic Causality:
-
Reagent Preparation: Prepare kinase buffer supplemented with 2 mM Dithiothreitol (DTT).
-
Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, ensuring the enzyme remains in its active conformational state.
-
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1%.
-
Causality: A 10-point curve ensures sufficient data points across the inflection zone for precise IC50 calculation. Keeping DMSO ≤1% prevents solvent-induced enzyme denaturation.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the kinase with the compounds for 30 minutes at room temperature before adding ATP.
-
Causality: Many optimized pyrazolo[3,4-b]pyridine analogs are slow-binding inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC50 values.
-
-
ATP & Substrate Addition: Initiate the reaction by adding the peptide substrate and ATP strictly at the enzyme's apparent Km.
-
Causality: Running the assay at the ATP Km ensures maximum sensitivity to ATP-competitive inhibitors while maintaining physiological relevance. If ATP is too high, competitive inhibitors appear artificially weak.
-
-
TR-FRET Readout: Measure emission using a 50 µs time delay.
-
Causality: The time delay allows short-lived background auto-fluorescence from the library compounds to decay, leaving only the long-lived FRET signal. This validates the integrity of the data.
-
-
System Validation: Calculate the Z'-factor and Hill slope.
-
Causality: A Z'-factor > 0.6 confirms assay robustness and separation of signal from noise. A Hill slope of ~1.0 validates a 1:1 stoichiometric binding event, ruling out non-specific aggregation or promiscuous inhibition.
-
Assay Workflow Diagram
Self-validating TR-FRET workflow ensuring high-fidelity IC50 determination.
References
-
[2] Indazole derivatives - WO2009106982A1. Google Patents. 2
-
[3] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 3
-
[1] Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed. 1
-
[5] 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. 5
-
[4] Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. 4
Sources
- 1. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2714573A1 - Indazole derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, offering a comparative overview for researchers and professionals in drug discovery and development. We will explore how chemical modifications to this versatile core influence its efficacy against various biological targets, supported by experimental data from peer-reviewed studies.
The Therapeutic Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a bicyclic heterocycle with two possible tautomeric forms: the 1H- and 2H-isomers.[2] The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively studied and is found in a multitude of biologically active molecules.[2] These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Their therapeutic potential stems from the ability to interact with various biological targets, such as protein kinases, topoisomerases, and microbial enzymes.[1][7]
Comparative SAR Analysis of Pyrazolo[3,4-b]pyridine Derivatives
The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. This section dissects the SAR of these compounds against different biological targets.
Anticancer Activity: Targeting Protein Kinases
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][7]
Aberrant ALK signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Research has focused on developing pyrazolo[3,4-b]pyridine-based ALK inhibitors to overcome resistance to existing drugs like crizotinib, particularly the L1196M mutation.
A study on 1H-pyrazolo[3,4-b]pyridine derivatives identified compounds with exceptional potency against both wild-type ALK (ALK-wt) and the crizotinib-resistant ALK-L1196M mutant.[8] The SAR investigation revealed that the R1 group at the 4-position of the pyridine ring plays a critical role in inhibitory activity.
Table 1: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as ALK Inhibitors [8]
| Compound | R1 Group | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyano | 453 | >1000 |
| 10e | 4-dimethylamino | 7.3 | 0.7 |
| 10f | 4-morpholino | <0.5 | 1.4 |
| 10g | 4-methylpiperazin-1-yl | <0.5 | <0.5 |
As shown in Table 1, the introduction of a 4-dimethylamino group (10e) significantly enhanced the potency against the ALK-L1196M mutant.[8] Further modification to a 4-morpholino (10f) and a 4-methylpiperazin-1-yl group (10g) resulted in picomolar inhibitory activity against both ALK-wt and the L1196M mutant.[8] This suggests that a basic amine moiety at this position is crucial for potent inhibition.
Below is a DOT script for a diagram illustrating the key SAR findings for ALK inhibition.
Caption: Key SAR of R1 substitutions on the pyrazolo[3,4-b]pyridine core for ALK inhibition.
Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[9] SAR studies highlighted several key structural features for potent FGFR inhibition:
-
N(1)-H of the pyrazole ring: N-methylation of the pyrazole ring completely abolished the enzymatic activity, indicating that the N(1)-H is involved in crucial hydrogen bonding interactions within the FGFR1 kinase domain.[9]
-
Replacement of the pyrazolo[3,4-b]pyridine core: Replacing the core with a 1H-indazole scaffold led to a significant decrease in potency, emphasizing the importance of the pyrazolo[3,4-b]pyridine moiety.[9]
One of the most promising compounds from this series, 7n , demonstrated excellent in vitro potency against FGFR1-3, good selectivity over other kinases, and significant antitumor activity in a FGFR1-driven xenograft model.[9]
Anticancer Activity: Topoisomerase IIα Inhibition
Topoisomerase IIα (TOPIIα) is a vital enzyme for DNA replication and a well-established target for anticancer drugs. A recent study explored a new series of pyrazolo[3,4-b]pyridines as potential TOPIIα inhibitors.[1] The in vitro cytotoxicity screening against the NCI-60 human cancer cell line panel revealed that several derivatives exhibited a broad spectrum of anticancer activity.[1]
The structure-activity relationship analysis indicated that the substitution pattern on the phenyl rings attached to the pyrazolo[3,4-b]pyridine core significantly influences the cytotoxic potency.[1] For instance, compounds 8f and 10f , with a hydroxyl group at the para position and a methoxy group at the meta position of a phenyl ring, showed enhanced anticancer activity, fatally affecting 34 and 35 cancer cell lines, respectively.[1] The lead compound, 8c , was confirmed to be a potent inhibitor of the DNA relaxation activity of TOPIIα in a dose-dependent manner.[1]
Antimicrobial Activity
Pyrazolo[3,4-b]pyridine derivatives have also shown promising activity against a range of microbial pathogens.
A study investigating novel pyrazolo[3,4-b]pyridine derivatives reported their synthesis and evaluation as antimicrobial agents.[10] The majority of the tested compounds displayed antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against various microorganisms.[10] Notably, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum, with an MIC of 0.98 µg/mL.[10]
Another study synthesized a series of pyrazolo[3,4-b]pyridines and evaluated their in vitro antibacterial activity against four bacterial species.[11] Several derivatives exhibited moderate antibacterial activity.[11] The study also highlighted that these compounds generally adhere to Lipinski's and Veber's rules for drug-likeness and show high gastrointestinal absorption in computational models.[11]
The following DOT script visualizes a general workflow for antimicrobial screening.
Caption: A typical workflow for the synthesis and antimicrobial screening of novel compounds.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (Example: ALK Kinase Assay)
This protocol is a representative example for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against ALK kinase.
Materials:
-
Recombinant human ALK kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
APC-labeled streptavidin
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection buffer
-
Microplates (e.g., 384-well low volume)
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the microplate wells.
-
Add the ALK kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection buffer containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Example: Sulforhodamine B (SRB) Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Objective: To measure the in vitro antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives against cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The structure-activity relationship studies discussed in this guide underscore the critical role of specific substitutions in modulating the potency and selectivity of these derivatives against a range of biological targets. For instance, the introduction of basic amine functionalities at the R1 position of the pyridine ring proved to be a key strategy in developing potent ALK inhibitors that can overcome clinical resistance. Similarly, specific hydroxylation and methoxylation patterns on pendant phenyl rings were shown to enhance the cytotoxicity of TOPIIα inhibitors.
Future research in this area should focus on leveraging these SAR insights for the rational design of next-generation pyrazolo[3,4-b]pyridine derivatives with improved pharmacological profiles. This includes optimizing for higher target specificity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring novel biological targets for this versatile scaffold. The integration of computational modeling and medicinal chemistry will undoubtedly accelerate the discovery of new pyrazolo[3,4-b]pyridine-based drug candidates for the treatment of cancer, infectious diseases, and other challenging medical conditions.
References
-
Al-Ghorbani, M., et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Foks, H., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco. [Link]
-
Lee, H. J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society. [Link]
-
Khafagy, M. M., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]
-
El-Gamal, M. I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
-
Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]
-
Gomaa, A. M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]
-
Gök-Ocak, Z., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry. [Link]
-
Singh, A., & Kumar, A. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]
-
Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. ResearchGate. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. japsonline.com [japsonline.com]
A Comparative Guide to the Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Validation Study for Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a privileged structure found in numerous compounds with a wide range of pharmacological activities, including anticancer and antiviral properties.[1] The validation of its synthesis is therefore of critical importance for researchers in drug discovery and development.
This document delves into two primary, validated synthetic strategies: the traditional Gould-Jacobs reaction and a modern palladium-catalyzed carbonylation approach. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and scalability.
Strategic Overview: Two Paths to a Privileged Scaffold
The synthesis of the target molecule, Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, can be approached from two distinct retrosynthetic perspectives. The first involves the construction of the pyridine ring onto a pre-existing pyrazole core, a classic strategy exemplified by the Gould-Jacobs reaction. The second, a more contemporary approach, relies on the functionalization of a pre-formed pyrazolo[3,4-b]pyridine skeleton, specifically through palladium-catalyzed carbonylation.
Caption: Retrosynthetic analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Route 1: The Gould-Jacobs Reaction - A Classic Approach
The Gould-Jacobs reaction is a cornerstone in the synthesis of quinoline and related heterocyclic systems.[2] Its application to the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of an aminopyrazole with a malonic ester derivative, followed by a thermal cyclization.[3][4] This method builds the pyridine ring onto the pyrazole scaffold.
Mechanistic Rationale
The reaction proceeds in two key stages. Initially, the nucleophilic amino group of 3-aminopyrazole attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the displacement of ethanol and the formation of an enamine intermediate. The subsequent step is a thermally induced intramolecular cyclization, where the pyrazole ring attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to yield the aromatic pyridone ring. This process typically results in the formation of a 4-hydroxy-pyrazolo[3,4-b]pyridine derivative.[2][4] A final deoxygenation step is required to obtain the target compound.
Caption: Simplified workflow of the Gould-Jacobs synthesis route.
Experimental Protocol (Adapted from literature procedures[3])
Step 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
To a solution of 3-aminopyrazole (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to 240-260 °C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Step 2: Deoxygenation of the 4-hydroxy group
A standard method for the deoxygenation of such heterocyclic systems involves a two-step process:
-
Chlorination: Treat the 4-hydroxy derivative with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, at reflux to yield the 4-chloro intermediate.
-
Reductive Dechlorination: The resulting 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can then be subjected to catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or a transfer hydrogenation protocol (e.g., using ammonium formate and Pd/C) to afford the final product.
Performance and Validation
| Parameter | Gould-Jacobs Route |
| Yield | Moderate to good (typically 60-80% for the cyclization step) |
| Purity | Generally high after recrystallization |
| Reaction Conditions | High temperatures required for cyclization; potentially harsh reagents for deoxygenation |
| Scalability | Feasible, but high-temperature reactions can be challenging on a large scale |
| Starting Materials | Readily available and relatively inexpensive |
Trustworthiness: The Gould-Jacobs reaction is a well-documented and reliable method for the synthesis of this class of compounds. The intermediates and final product can be readily characterized by standard analytical techniques to validate their identity and purity.
Route 2: Palladium-Catalyzed Carbonylation - A Modern Approach
A more contemporary and direct strategy involves the functionalization of a pre-existing 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold. Palladium-catalyzed alkoxycarbonylation is a powerful tool for the introduction of carboxylate esters onto aromatic and heteroaromatic rings.[5]
Mechanistic Rationale
This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the 3-iodo-1H-pyrazolo[3,4-b]pyridine to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to generate an acyl-palladium complex. Finally, nucleophilic attack by ethanol on the acyl-palladium complex, followed by reductive elimination, releases the desired ethyl ester product and regenerates the Pd(0) catalyst.
Caption: Key steps in the palladium-catalyzed ethoxycarbonylation.
Experimental Protocol (Conceptualized from related literature[5])
Step 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The starting material, 3-iodo-1H-pyrazolo[3,4-b]pyridine, can be prepared from commercially available precursors or synthesized via established methods, such as the iodination of the parent 1H-pyrazolo[3,4-b]pyridine.
Step 2: Palladium-Catalyzed Ethoxycarbonylation
-
To a pressure-rated reaction vessel, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a suitable phosphine ligand (e.g., dppf, Xantphos), and a base (e.g., Et₃N, K₂CO₃).
-
Add anhydrous ethanol as both the solvent and the nucleophile.
-
Seal the vessel and purge with carbon monoxide gas, then pressurize to the desired pressure (typically 1-10 atm).
-
Heat the reaction mixture to 80-120 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO pressure.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the target compound.
Performance and Validation
| Parameter | Palladium-Catalyzed Carbonylation |
| Yield | Potentially high (can exceed 80%) |
| Purity | High after chromatographic purification |
| Reaction Conditions | Milder temperatures than the Gould-Jacobs cyclization, but requires a pressure setup for CO |
| Scalability | Scalable, with appropriate safety measures for handling CO gas |
| Starting Materials | 3-Iodo-1H-pyrazolo[3,4-b]pyridine may need to be synthesized; palladium catalysts and ligands can be expensive |
Trustworthiness: Palladium-catalyzed cross-coupling reactions are highly reliable and well-understood transformations in modern organic synthesis. The reaction is generally high-yielding and clean, and the product can be rigorously characterized.
Comparative Analysis and Recommendations
| Feature | Gould-Jacobs Reaction | Palladium-Catalyzed Carbonylation |
| Overall Strategy | Convergent (builds the core) | Linear (functionalizes the core) |
| Number of Steps | Two main steps (cyclization and deoxygenation) | Two main steps (iodination and carbonylation) |
| Reaction Conditions | High temperature, potentially harsh reagents | Milder temperature, requires pressure |
| Atom Economy | Lower, due to the elimination of two ethanol molecules | Higher, incorporates CO and ethanol |
| Cost-Effectiveness | Generally more cost-effective starting materials | Higher cost due to palladium catalyst and ligands |
| Versatility | Good for accessing 4-substituted analogs | Excellent for introducing various groups at C-3 |
For academic and small-scale research where cost is a primary concern and high-temperature reactions are feasible, the Gould-Jacobs reaction offers a robust and economical route. However, the multi-step deoxygenation process can add to the overall complexity.
For industrial and process chemistry applications where efficiency, yield, and milder conditions are paramount, the palladium-catalyzed carbonylation approach is likely superior. While the initial investment in catalysts and the need for pressure equipment are considerations, the potential for higher yields and cleaner reactions can offset these factors, particularly at scale.
Characterization and Validation Data
The definitive validation of the synthesized Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate relies on its spectroscopic characterization. While a dedicated spectrum for the target molecule is not widely published, data from closely related analogs can provide an expected profile.
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.6-8.8 (d): Pyridine H-6
-
δ 8.1-8.3 (d): Pyridine H-4
-
δ 7.2-7.4 (dd): Pyridine H-5
-
δ 4.4-4.6 (q): -OCH₂CH₃
-
δ 1.4-1.6 (t): -OCH₂CH₃
-
A broad singlet for the N-H proton
Expected ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~165: C=O of the ester
-
δ ~150-160: Pyridine and pyrazole carbons
-
δ ~110-140: Pyridine and pyrazole carbons
-
δ ~62: -OCH₂CH₃
-
δ ~14: -OCH₂CH₃
It is imperative for any research to obtain and fully analyze the NMR, IR, and mass spectrometry data to confirm the structure and purity of the synthesized compound.
Conclusion
Both the Gould-Jacobs reaction and palladium-catalyzed carbonylation represent viable and validated pathways for the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The choice between these two routes will ultimately depend on the specific requirements of the research or production campaign, including scale, cost considerations, and available equipment. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize this valuable heterocyclic scaffold.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
- An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonyl
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
- Gould–Jacobs reaction. Wikipedia.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
Sources
A Researcher's Guide to Spectroscopic Differentiation of Pyrazolo[3,4-b]pyridine Isomers
Introduction: The Challenge of Isomerism in a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous inhibitors targeting key cellular signaling pathways, particularly protein kinases.[1] Its rigid, bicyclic structure provides an excellent framework for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets. However, this scaffold inherently presents a fundamental challenge for chemists: isomerism.
Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole ring nitrogen.[2][3] While theoretical calculations have shown the 1H-tautomer to be significantly more stable (by nearly 9 kcal/mol), the potential for the 2H-isomer to form during synthesis or exist in equilibrium cannot be disregarded.[2] Furthermore, the use of non-symmetrical precursors in common synthetic routes, such as the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, can lead to the formation of distinct regioisomers.[1][2]
For researchers in drug development, the unambiguous identification of the specific isomer in hand is not merely an academic exercise; it is a critical prerequisite for establishing definitive Structure-Activity Relationships (SAR), ensuring patentability, and meeting stringent regulatory requirements. This guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate pyrazolo[3,4-b]pyridine isomers, grounded in experimental data and established analytical principles.
Visualizing the Isomeric Challenge
The fundamental point of differentiation lies in the position of the N-H proton within the pyrazole moiety, which influences the entire electronic structure and, consequently, the spectroscopic fingerprint of the molecule.
Caption: The two primary tautomers of the pyrazolo[3,4-b]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy, encompassing both ¹H and ¹³C analysis, remains the most powerful and definitive tool for distinguishing between pyrazolo[3,4-b]pyridine isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects governed by the nitrogen positions and substituent placement.
Causality Behind Experimental Choices in NMR
The choice to rely heavily on NMR is based on its ability to provide a complete structural map of the molecule. While other techniques provide pieces of the puzzle (e.g., molecular weight, functional groups), NMR elucidates the precise connectivity and spatial relationships of atoms. For pyrazolo[3,4-b]pyridines, the key diagnostic regions are the chemical shifts of the aromatic protons (H3, H4, H5, H6) and the quaternary carbons of the heterocyclic core. It has been noted that while differences in ¹H NMR spectra can sometimes be subtle, ¹³C NMR is often more decisive in differentiating N-1 and N-2 substituted isomers.[2][4]
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol ensures the acquisition of clean, high-resolution data suitable for unambiguous isomer differentiation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolo[3,4-b]pyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and for visualizing N-H protons, which may exchange in other solvents like D₂O.[5]
-
Ensure the sample is fully dissolved; sonicate gently if necessary.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[6]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for major peaks).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
2D NMR (Optional but Recommended): For complex or novel structures, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign protonated carbons and establish long-range H-C correlations, which can be crucial for definitively assigning quaternary carbons and confirming the N-substitution pattern.[6]
-
Comparative NMR Data
The following table summarizes representative chemical shifts that highlight the differences between isomers. Note that absolute values will change based on substituents and solvent, but the relative differences are often diagnostic.
| Signal | Representative ¹H Chemical Shift (ppm) [6][7][8] | Representative ¹³C Chemical Shift (ppm) [6][9][10] | Significance for Isomer Differentiation |
| H3 (pyrazole) | ~8.0 - 8.1 | ~130 - 135 | The chemical shift of the sole pyrazole proton is highly sensitive to the substitution on the adjacent nitrogen atoms. |
| H4 (pyridine) | ~7.9 - 9.3 | ~105 - 115 | Influenced by substituents at C3 and C5. Its coupling pattern (doublet or doublet of doublets) helps confirm its position. |
| H5 (pyridine) | ~7.0 - 7.9 | ~120 - 130 | Typically appears as a triplet or doublet of doublets, coupled to H4 and H6. |
| H6 (pyridine) | ~8.3 - 8.6 | ~150 - 155 | Often the most downfield of the pyridine protons due to the influence of the adjacent ring nitrogen. |
| N1-H (pyrazole) | ~11.5 - 12.1 (broad) | N/A | Key diagnostic for 1H-isomers. This exchangeable proton is often visible in aprotic solvents like DMSO-d₆ or CDCl₃.[6] Its absence strongly suggests a 2H-isomer or N1-substitution. |
| C3a (bridgehead) | N/A | ~140 - 145 | The chemical shift of this quaternary carbon is influenced by the tautomeric form. |
| C7a (bridgehead) | N/A | ~150 - 155 | Sensitive to the electronic environment of the pyrazole ring. |
Note: Data is aggregated from multiple sources and represents typical ranges. Specific values are highly dependent on the full substitution pattern of the molecule.
Caption: A logical workflow for the identification of pyrazolo[3,4-b]pyridine isomers using NMR.
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound, which must be identical for isomers. High-resolution mass spectrometry (HRMS) can provide the elemental composition, validating the molecular formula.[11][12] Furthermore, the fragmentation pattern, typically studied by electron ionization (EI) or collision-induced dissociation (CID), can offer structural clues.
Fragmentation Patterns
For the pyrazolo[3,4-b]pyridine core, fragmentation is often initiated by the successive loss of stable small molecules. A common fragmentation pathway involves the loss of a hydrogen cyanide (HCN, m/z 27) molecule from the pyrazole ring.[13][14] The specific fragmentation pattern, including the relative abundance of fragment ions, can differ between isomers due to the different bond stabilities and charge localizations in the parent ions.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is commonly used for its soft ionization, which typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.[11] Electron ionization (EI) is used to induce fragmentation and study the resulting patterns.
-
Analysis:
-
Full Scan MS: Acquire a full scan to determine the m/z of the molecular ion.
-
HRMS: If available, perform a high-resolution scan to confirm the elemental composition.
-
MS/MS (Tandem MS): Select the molecular ion and subject it to fragmentation (e.g., via CID). Analyze the resulting fragment ions to establish the fragmentation pathway.
-
| Technique | Information Gained | Application to Isomer Differentiation |
| ESI-MS | Molecular Weight ([M+H]⁺) | Confirms isomers have the same mass. |
| HRMS | Elemental Composition | Confirms the correct molecular formula for the isomer pair.[11] |
| EI-MS or MS/MS | Fragmentation Pattern | Differences in fragment ion intensities or unique fragments may distinguish isomers. For example, the stability of the initial radical cation can differ, leading to preferred fragmentation pathways.[13][15] |
Vibrational and Electronic Spectroscopy: Complementary Data
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional data points that, while not typically sufficient for standalone isomer identification, can corroborate assignments made by NMR and MS.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For pyrazolo[3,4-b]pyridine isomers, the most diagnostic feature is the N-H stretch of the 1H-tautomer, which typically appears as a broad or sharp band in the 3100-3400 cm⁻¹ region.[16][17] The absence of this band, in a compound known to have an N-H, would suggest the 2H-isomer or intermolecular hydrogen bonding effects. Other characteristic bands include C=N stretching (~1590-1650 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹).[16]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of π-conjugation. While both isomers possess a conjugated bicyclic system, the precise arrangement of heteroatoms and the influence of substituents can lead to subtle shifts in their absorption spectra. For instance, substituents with strong electron-donating or withdrawing character can significantly alter the λ_max, and these effects may be modulated differently between the 1H and 2H scaffolds.[18] Comparing the λ_max of two potential isomers can serve as a quick check for identity, with non-identical spectra confirming they are different compounds.
| Spectroscopic Data | Characteristic Feature | Isomer Implication |
| IR Absorption | Band at ~3100-3400 cm⁻¹ | Characteristic of N-H stretch, supports 1H-isomer.[16] |
| UV-Vis λ_max | Varies (e.g., ~350-370 nm) | Different λ_max values between samples indicate different electronic structures, i.e., different isomers.[18] |
Conclusion: An Integrated Approach for Unambiguous Characterization
The definitive spectroscopic comparison of pyrazolo[3,4-b]pyridine isomers is not reliant on a single technique but on the convergent power of multiple analytical methods. While NMR spectroscopy stands as the primary tool for absolute structural elucidation , providing clear evidence of the N-H position and substituent arrangement, it should be supported by mass spectrometry to confirm molecular formula and probe fragmentation pathways . Finally, IR and UV-Vis spectroscopy offer rapid, complementary data on functional groups and electronic structure .
For researchers in the fast-paced environment of drug discovery, adopting this multi-faceted spectroscopic approach is the most robust and reliable strategy. It ensures that the correct isomer is advanced through the development pipeline, providing a solid analytical foundation upon which meaningful biological data and intellectual property can be built.
References
-
Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(9), 2023-2026. [Link][13][14]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2311-2314. [Link][15]
-
Cabrera-Andrade, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2218. [Link][2][3][19]
-
Lynch, B.M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link][7][20][21]
-
Soleiman, H.A., et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. European Journal of Chemistry, 3(3), 328-334. [Link][5]
-
Abdel-Mohsen, S.A., & El-Emary, T.I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(5), 346-357. [Link][16]
-
Al-Said, M.S., et al. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 28(3), 1045. [Link][6]
-
Tavares, M.T., et al. (2010). Synthesis and spectroscopic characterization of new 1H-pyrazolo[3,4-b]pyridine derivatives with potential biological interest. ResearchGate. [Link][4]
-
Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(10), 5519-5522. [Link][11]
-
Zaky, M.S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1619. [Link][22]
-
Baradarani, M.M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link][10]
-
Tsoleridis, C.A., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. International Journal of Molecular Sciences, 24(5), 4504. [Link][8]
-
Sagitullina, G.G., et al. (2007). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ChemInform, 38(42). [Link][23]
-
Bakr, R.B., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 12(45), 29285-29301. [Link][12]
-
Tsoleridis, C.A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link][18]
-
Almansour, A.I., et al. (2021). Catalyst free synthesis of new pyrazolo[3,4-b]pyridin-3(2H)-one derivatives and their larvicidal profile against Culex quinquefasciatus. Journal of King Saud University - Science, 33(8), 101646. [Link][17]
-
Yegres, M., et al. (2016). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Semantic Scholar. [Link][9]
-
Zhang, W., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(1), 89-94. [Link][24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. jksus.org [jksus.org]
- 18. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical and chemical controls. Handling novel heterocyclic building blocks like Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 849069-32-5) requires rigorous operational discipline.
This compound is a highly valuable scaffold in modern drug discovery. It is frequently utilized to synthesize potent anti-leukemic agents targeting1[1] and anti-inflammatory modulators that inhibit the 2[3]. Because its derivatives are explicitly designed to cross biological membranes and interlock with critical cellular kinases, the base scaffold must be handled with stringent exposure controls to mitigate risks of acute irritation and unknown chronic toxicities.
Below is the comprehensive, step-by-step safety and operational guide for handling this compound.
Physicochemical Properties & Hazard Causality
To design an effective safety protocol, we must first understand the physicochemical nature of the compound. The presence of the pyrazole and pyridine rings grants the molecule significant chelation potential and lipophilicity. While acute dermal toxicity is generally low for base alkyl pyridines, read-across data from related pyrazolopyridine derivatives indicates a strong potential for 4[4].
Table 1: Quantitative Data & Storage Parameters
| Parameter | Specification | Operational Implication |
|---|---|---|
| Molecular Weight | 191.19 g/mol | Fine crystalline powder; prone to aerosolization via static charge. |
| Solubility | Soluble in DMSO / DMF | Requires organic solvents that act as dermal penetration enhancers. |
| Storage (Powder) | -20°C (Up to 3 years) | Must be brought to room temperature in a desiccator before opening to prevent condensation[5]. |
| Storage (Solvent) | -80°C (Up to 1 year) | Aliquoting is mandatory to prevent freeze-thaw degradation[5]. |
Personal Protective Equipment (PPE) Requirements
Every piece of PPE chosen for this workflow serves a specific, mechanistic purpose. Do not substitute materials without verifying chemical compatibility.
Table 2: PPE Specifications & Causality
| PPE Category | Specification | Causality / Rationale |
|---|---|---|
| Hand Protection | Double-gloved Nitrile (min. 0.11 mm thickness) | Causality: DMSO is a powerful penetration enhancer. If the outer glove is contaminated, it will rapidly carry the dissolved pyrazolopyridine through the nitrile barrier. Double-gloving provides a critical buffer window to remove the outer glove upon exposure. |
| Eye Protection | Tight-fitting safety goggles | Causality: Protects against aerosolized powder during weighing and accidental solvent splashes during solubilization. |
| Body Protection | Flame-retardant, fluid-resistant lab coat | Causality: Shields personal clothing from micro-spills. Cotton blends prevent static discharge, which can aerosolize the powder. |
| Respiratory | N95/FFP2 mask (Minimum) | Causality: Essential if weighing must occur outside a closed analytical draft shield to prevent inhalation of fine crystalline particulates. |
Experimental Workflow: Solubilization & Handling
The following protocol is a self-validating system designed to ensure both operator safety and the chemical integrity of the compound.
Step 1: Fume Hood Preparation Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood has a verified face velocity of at least 100 fpm. Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.
Step 2: Anti-Static Weighing Use anti-static spatulas (e.g., PTFE-coated) and grounded weigh boats.
-
Causality: Static charge causes the fine powder of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate to aerosolize, creating an immediate inhalation hazard and compromising the accuracy of your stock concentration.
Step 3: Anhydrous Solubilization Transfer the weighed powder to an amber glass vial. Add anhydrous DMSO slowly while gently vortexing.
-
Causality: Pyrazolopyridine scaffolds can undergo slow degradation in the presence of trace water, compromising downstream assay reproducibility.
Step 4: Optical Validation (Self-Validating Step) Hold the amber tube against a bright light source. The solution must be completely optically clear with no visible particulate matter. If turbidity persists, sonicate in a water bath at room temperature for 5 minutes.
Step 5: Aliquoting and Cryogenic Storage Divide the stock solution into single-use 50 µL aliquots in sealed microcentrifuge tubes. Store immediately at -80°C.
Fig 1: Step-by-step safe handling and solubilization workflow for pyrazolopyridine derivatives.
Biological Application Context
Understanding the pharmacological end-use of this scaffold reinforces the necessity for strict safety protocols. When synthesized into its final derivative forms, the pyrazolopyridine core acts as a highly effective multitargeted ligand.
Fig 2: Downstream pharmacological signaling pathways targeted by pyrazolopyridine derivatives.
Decontamination & Disposal Plan
Standard wastewater treatment will not effectively degrade the highly stable pyrazolopyridine core. Follow this self-validating disposal system:
-
Chemical Quenching: Wipe down the fume hood surfaces, analytical balances, and spatulas with a 10% sodium hypochlorite (bleach) solution. Causality: The oxidative power of bleach disrupts the heterocyclic ring system, neutralizing residual bioactivity.
-
Solvent Wash: Follow the bleach wipe with a 70% Ethanol wipe to remove any aqueous residue and prevent corrosion of stainless steel laboratory equipment.
-
Validation Check: Inspect the fume hood surface under a handheld UV lamp (365 nm). Many heterocyclic pyrazolopyridine compounds exhibit natural fluorescence; the absence of fluorescence validates complete decontamination.
-
Waste Segregation: Segregate all DMSO/organic solvent waste containing the compound into a clearly labeled "Non-Halogenated Organic Waste" carboy.
-
Incineration: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration[6].
References
-
ChemicalBook. "1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid,ethylester - Safety Data Sheet". ChemicalBook Database. 6
-
Sigma-Aldrich. "Compound FL0170 | 1150618-05-5 Properties and Storage". Sigma-Aldrich Catalog. 5
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Pyridine, alkyl derivatives: Human health tier II assessment". Australian Government Department of Health. 4
-
MDPI Pharmaceuticals. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors". MDPI. 1
-
University of Florence (UNIFI). "New therapeutic strategies for the treatment of inflammatory diseases - FLORE". UNIFI Institutional Repository. 2
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
